4-tert-Butyl-3,6-dichloropyridazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-3,6-dichloropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-8(2,3)5-4-6(9)11-12-7(5)10/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUZXHRABOWYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945486 | |
| Record name | 4-tert-Butyl-3,6-dichloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22808-29-3 | |
| Record name | 4-tert-Butyl-3,6-dichloropyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22808-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridazine, 3,6-dichloro-4-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022808293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butyl-3,6-dichloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butyl-3,6-dichloropyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-tert-Butyl-3,6-dichloropyridazine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-tert-Butyl-3,6-dichloropyridazine. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.
Core Chemical Properties
This compound is a substituted pyridazine derivative. Pyridazine-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 22808-29-3 | [1] |
| Molecular Formula | C₈H₁₀Cl₂N₂ | [1] |
| Molecular Weight | 205.08 g/mol | [2] |
| Physical Form | Colorless to yellow-brown liquid to sticky oil to semi-solid | |
| Melting Point | 37-40 °C | |
| Boiling Point (Predicted) | 297.3 ± 35.0 °C | |
| Density (Predicted) | 1.231 g/cm³ | |
| Solubility | Soluble in chloroform and dichloromethane. Insoluble in water. | [3] |
| Storage | Store in an inert atmosphere at 2-8°C. |
Synthesis Protocol
A common method for the synthesis of this compound involves the radical-mediated C-H functionalization of 3,6-dichloropyridazine. The following is a representative experimental protocol.
Materials:
-
3,6-Dichloropyridazine
-
Pivalic acid
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Aqueous ammonium hydroxide (NH₄OH)
-
1N aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a 250 mL round-bottom flask, add 3,6-dichloropyridazine (1.49 g, 10 mmol, 1.0 eq.), silver nitrate (0.17 g, 1 mmol, 0.1 eq.), deionized water (30 mL), pivalic acid (3.57 g, 35 mmol, 3.5 eq.), and concentrated sulfuric acid (1.6 mL, 30 mmol, 3.0 eq.).
-
Heat the reaction mixture to 70 °C and maintain this temperature.
-
Slowly add a solution of ammonium persulfate (2.28 g, 10 mmol, 1.0 eq.) in 10 mL of deionized water dropwise over 10 minutes.
-
Continue stirring the reaction at 70 °C for 1 hour.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 100 mL of ice water.
-
Adjust the pH of the mixture to 8 with aqueous ammonium hydroxide.
-
Extract the aqueous phase with dichloromethane (3 x 250 mL).
-
Combine the organic phases and wash with 1N aqueous NaOH (70 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography to yield this compound.
Spectroscopic Data
-
¹H NMR (of 3,6-dichloropyridazine): Spectral data is available and can be found in various chemical databases.[4]
-
IR Spectra (of 3,6-dichloropyridazine): Infrared spectra have been recorded in the solid phase and in solution.[3][5][6]
-
Mass Spectrometry (of 3,6-dichloropyridazine): Mass spectral data is available, often showing a top peak at m/z 85.[7]
Potential Biological Activity and Signaling Pathways
The pyridazine scaffold is a key feature in numerous biologically active molecules.[8] Derivatives of pyridazine have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[8][9]
One area of significant interest is the development of pyridazine-containing compounds as anticancer agents.[10] Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and act as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[11] Inhibition of PARP-1 is a promising therapeutic strategy for certain types of cancers.
Below is a conceptual diagram illustrating a potential signaling pathway for a pyridazine derivative acting as a PARP-1 inhibitor and apoptosis inducer.
Caption: Hypothetical signaling pathway of a pyridazine derivative.
Experimental Workflows
The synthesis and purification of this compound involves a series of standard laboratory procedures. A generalized workflow is depicted below.
Caption: General experimental workflow for synthesis.
References
- 1. 1stsci.com [1stsci.com]
- 2. This compound - CAS:22808-29-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. Pyridazine, 3,6-dichloro- [webbook.nist.gov]
- 4. 3,6-Dichloropyridazine(141-30-0) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sarpublication.com [sarpublication.com]
- 9. Investigating 3,6-Dichloropyridazine's Impact on Health Outcomes: A Comprehensive Analysis-ZCPC [en.zcpc.net]
- 10. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-tert-Butyl-3,6-dichloropyridazine
CAS Number: 22808-29-3
This technical guide provides a comprehensive overview of 4-tert-Butyl-3,6-dichloropyridazine, a substituted pyridazine derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into its chemical properties, a plausible synthetic route, and its potential as a biologically active compound.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₀Cl₂N₂ | [1] |
| Molecular Weight | 205.08 g/mol | [1] |
| Appearance | Colorless to yellow-brown liquid or solid | |
| Melting Point | Not explicitly reported | |
| Boiling Point | Not explicitly reported | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | |
| Storage Conditions | Store in a cool, dry, and well-ventilated area, away from incompatible substances. |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and efficient synthetic route can be proposed based on established methods for the synthesis of substituted 3,6-dichloropyridazines. The general strategy involves the condensation of a substituted maleic anhydride with a hydrazine source to form the corresponding dihydroxypyridazine, followed by a chlorination step. A process for the analogous 4-isopropyl-3,6-dichloropyridazine has been patented, providing a strong basis for this proposed synthesis.[2]
Proposed Synthetic Pathway
A potential synthetic route to this compound is outlined below. This two-step process starts from tert-butylmaleic anhydride.
References
An In-Depth Technical Guide to the Synthesis of 4-tert-Butyl-3,6-dichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for 4-tert-Butyl-3,6-dichloropyridazine. The synthesis is presented as a three-step process, commencing from readily available starting materials: maleic anhydride and hydrazine hydrate. Each step is accompanied by a detailed experimental protocol, quantitative data, and safety considerations to facilitate replication in a laboratory setting.
Overall Synthesis Pathway
The synthesis of this compound is achieved through the following three-stage reaction sequence:
-
Formation of Pyridazine-3,6-diol: The initial step involves the cyclocondensation reaction of maleic anhydride with hydrazine hydrate to form the heterocyclic intermediate, pyridazine-3,6-diol, also commonly known as maleic hydrazide.
-
Chlorination to 3,6-Dichloropyridazine: The diol intermediate is subsequently chlorinated using a potent chlorinating agent, phosphorus oxychloride (POCl₃), to yield 3,6-dichloropyridazine. This key intermediate is the direct precursor for the final functionalization step.
-
Tert-Butylation: The final step introduces the tert-butyl group onto the pyridazine ring via a radical alkylation reaction. 3,6-Dichloropyridazine is reacted with pivalic acid in the presence of a silver nitrate catalyst and ammonium persulfate as a radical initiator to furnish the target compound, this compound.
The complete synthetic route is illustrated in the diagram below.
Data Presentation
The following tables summarize the key quantitative data for each synthetic step, including reaction conditions, yields, and physical properties of the products.
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Formation of Pyridazine-3,6-diol | Maleic anhydride, Hydrazine hydrate, H₂SO₄ | Water | 80 - 90 | 1 | ~97 |
| 2 | Chlorination | Pyridazine-3,6-diol, POCl₃ | Neat | 80 | 12 (Overnight) | 85 |
| 3 | Tert-Butylation | 3,6-Dichloropyridazine, Pivalic acid, AgNO₃, (NH₄)₂S₂O₈ | Water | 70 | 1 | Not specified |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | White crystals | 52.8 |
| Pyridazine-3,6-diol | C₄H₄N₂O₂ | 112.09 | White solid | 306 - 307 |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | White solid | 68 - 69 |
| This compound | C₈H₁₀Cl₂N₂ | 205.09 | Colorless oil | 37 - 40 |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound. Standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, should be followed at all times. All reactions should be performed in a well-ventilated fume hood.
Step 1: Synthesis of Pyridazine-3,6-diol (Maleic hydrazide)
This procedure is based on the acid-catalyzed cyclization of maleic anhydride with hydrazine hydrate in an aqueous medium.[1]
Materials and Equipment:
-
1000 mL four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Dropping funnel
-
Maleic anhydride (100 g, 1.02 mol)
-
Hydrazine hydrate (~80% solution, 44 mL)
-
Concentrated sulfuric acid (44 g)
-
30% Sodium hydroxide solution
-
Deionized water
-
Buchner funnel and filter paper
Procedure:
-
To the 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 250 g of water, 44 g of concentrated sulfuric acid, and 44 mL of hydrazine hydrate.
-
Stir the mixture and maintain the temperature between 30-40 °C. After 30 minutes of reaction, add 100 g of maleic anhydride.
-
Heat the reaction mixture to 80-90 °C and maintain for 1 hour.
-
Cool the mixture to 40-50 °C and carefully add 80 mL of 30% sodium hydroxide solution to neutralize the reaction mixture to a pH of 6.5.
-
Further cool the mixture in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water.
-
Dry the solid product to obtain pyridazine-3,6-diol. The expected yield is approximately 98.3 g (96.7%).
Step 2: Synthesis of 3,6-Dichloropyridazine
This protocol describes the chlorination of pyridazine-3,6-diol using phosphorus oxychloride.
Materials and Equipment:
-
2 L round-bottom flask
-
Heating mantle
-
Nitrogen inlet
-
Rotary evaporator
-
Pyridazine-3,6-diol (125 g, 1.115 mol)
-
Phosphorus oxychloride (POCl₃, 520 mL, 5.576 mol)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Charge a 2 L round-bottom flask with pyridazine-3,6-diol (125 g) under a nitrogen atmosphere.
-
Carefully add phosphorus oxychloride (520 mL) at room temperature.
-
Heat the reaction mixture to 80 °C and maintain overnight (approximately 12 hours).
-
After cooling, concentrate the reaction mixture under high vacuum at 55-60 °C to remove excess POCl₃, resulting in a thick mass.
-
Dilute the residue with ethyl acetate (1 L).
-
Slowly and carefully pour the ethyl acetate solution into an ice-cold saturated solution of sodium bicarbonate to quench the reaction and neutralize the acid until the pH is ~8. Caution: This quenching process is highly exothermic and releases gas. Perform this step slowly in a large vessel within a fume hood.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers and wash with water (1 L) and then with brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Dry the resulting solid under vacuum at 50 °C to yield 3,6-dichloropyridazine (151 g, 85%).
Step 3: Synthesis of this compound
This procedure details the final alkylation step to produce the target compound.
Materials and Equipment:
-
250 mL round-bottom flask
-
Heating mantle with stirrer
-
Thermometer
-
Dropping funnel
-
3,6-Dichloropyridazine (1.49 g, 10 mmol)
-
Silver nitrate (AgNO₃, 0.17 g, 1 mmol)
-
Pivalic acid (3.57 g, 35 mmol)
-
Concentrated sulfuric acid (1.6 mL, 30 mmol)
-
Ammonium persulfate ((NH₄)₂S₂O₈, 2.28 g, 10 mmol)
-
Deionized water
-
Dichloromethane (DCM)
-
Aqueous ammonium hydroxide
-
1N Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Flash chromatography system
Procedure:
-
To a 250 mL round-bottom flask, add 3,6-dichloropyridazine (1.49 g), silver nitrate (0.17 g), deionized water (30 mL), pivalic acid (3.57 g), and concentrated sulfuric acid (1.6 mL).
-
Heat the reaction mixture to 70 °C with stirring.
-
Prepare a solution of ammonium persulfate (2.28 g) in deionized water (10 mL). Add this solution dropwise to the reaction mixture over 10 minutes while maintaining the temperature at 70 °C.
-
Continue stirring the reaction at 70 °C for 1 hour after the addition is complete.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into 100 mL of ice water. Adjust the pH to 8 with aqueous ammonium hydroxide.
-
Extract the aqueous phase with dichloromethane (3 x 250 mL).
-
Combine the organic phases, wash with 1N aqueous NaOH (70 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash chromatography to obtain this compound as a colorless oil.
Workflow Visualization
The diagram below outlines a general experimental workflow applicable to the synthesis steps described.
References
An In-depth Technical Guide to 4-tert-Butyl-3,6-dichloropyridazine: Molecular Structure, Synthesis, and Biological Potential
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 4-tert-Butyl-3,6-dichloropyridazine. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from its parent compound, 3,6-dichloropyridazine, and other substituted pyridazine derivatives to infer its characteristics and potential applications. This guide is intended to serve as a foundational resource for researchers interested in the chemical and potential pharmacological properties of this and related molecules.
Molecular Structure and Physicochemical Properties
This compound is a halogenated pyridazine derivative. The core of the molecule is a pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted with two chlorine atoms at positions 3 and 6, and a bulky tert-butyl group at position 4.
The presence of the electronegative chlorine atoms and the electron-donating tert-butyl group is expected to significantly influence the electronic and steric properties of the pyridazine ring, thereby affecting its reactivity and potential biological interactions.
Table 1: Physicochemical Properties of this compound and its Parent Compound.
| Property | This compound | 3,6-Dichloropyridazine |
| CAS Number | 22808-29-3[1][2] | 141-30-0[3][4] |
| Molecular Formula | C₈H₁₀Cl₂N₂[1][5] | C₄H₂Cl₂N₂[3] |
| Molecular Weight | 205.08 g/mol [1][5] | 148.98 g/mol [3] |
| SMILES | CC(C)(C)C1=CC(=NN=C1Cl)Cl | C1=CC(=NN=C1Cl)Cl |
| Appearance | Not available | White or off-white solid powder |
Synthesis of this compound
Synthesis of the Precursor: 3,6-Dichloropyridazine
The common starting material for many substituted pyridazines is 3,6-dichloropyridazine. A widely used method for its synthesis involves the reaction of maleic anhydride with hydrazine hydrate to form 3,6-dihydroxypyridazine, followed by chlorination.
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine from 3,6-Dihydroxypyridazine [6]
-
Materials: 3,6-dihydroxypyridazine, phosphorus oxychloride (POCl₃), chloroform.
-
Procedure:
-
In a round-bottomed flask, add 3,6-dihydroxy pyridazine (e.g., 11.20g, 100mmol) and chloroform (150ml).
-
To this suspension, add phosphorus oxychloride (e.g., 46.00g, 300mmol).
-
The reaction mixture is stirred at 50 °C for 4 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
-
After the reaction is complete, the solvent is removed by rotary evaporation to obtain the crude product.
-
The crude product is purified by silica gel column chromatography to yield pure 3,6-dichloropyridazine.
-
Proposed Synthesis of this compound
The introduction of an alkyl group, such as a tert-butyl group, at the C4 position of the 3,6-dichloropyridazine ring can likely be achieved through a radical-mediated C-H functionalization reaction.
Proposed Experimental Protocol:
-
Materials: 3,6-dichloropyridazine, pivalic acid (as a source of the tert-butyl group), silver nitrate (AgNO₃), ammonium persulfate ((NH₄)₂S₂O₈), water.
-
Procedure:
-
Dissolve 3,6-dichloropyridazine, pivalic acid, and a catalytic amount of silver nitrate in water.
-
Heat the mixture to a suitable temperature (e.g., 70-80 °C).
-
Slowly add an aqueous solution of ammonium persulfate to initiate the radical reaction.
-
Maintain the reaction at the elevated temperature for several hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
The following diagram illustrates the proposed synthetic pathway.
Caption: Proposed synthetic pathway for this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, its expected spectroscopic features can be predicted based on the known data for 3,6-dichloropyridazine and the influence of the tert-butyl substituent.
Table 2: Predicted Spectroscopic Data for this compound.
| Technique | Predicted Features | Data for 3,6-Dichloropyridazine |
| ¹H NMR | A singlet for the proton at C5 of the pyridazine ring. A singlet for the nine equivalent protons of the tert-butyl group. | A singlet at ~7.7 ppm for the two equivalent protons at C4 and C5.[7][8] |
| ¹³C NMR | Resonances for the two chlorine-bearing carbons (C3 and C6), the tert-butyl substituted carbon (C4), the remaining pyridazine carbon (C5), and the quaternary and methyl carbons of the tert-butyl group. | Signals for the two equivalent chlorine-bearing carbons and the two equivalent proton-bearing carbons. |
| IR Spectroscopy | C-H stretching vibrations for the aromatic and aliphatic protons. C=N and C=C stretching vibrations of the pyridazine ring. C-Cl stretching vibrations. | IR and Raman spectra have been reported, showing characteristic vibrational modes of the dichloropyridazine ring.[9][10][11] |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight. Isotopic peaks due to the presence of two chlorine atoms (M, M+2, M+4). Fragmentation pattern likely involving the loss of a methyl group or the entire tert-butyl group. | Electron ionization mass spectra are available, showing the molecular ion and characteristic fragmentation patterns.[12] |
Potential Biological Activity and Applications
The pyridazine scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[13][14] These activities include anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[13][15][16]
The biological activity of pyridazine derivatives is highly dependent on the nature and position of their substituents. The introduction of a bulky, lipophilic group like the tert-butyl group at the C4 position of the 3,6-dichloropyridazine core could potentially modulate its pharmacokinetic and pharmacodynamic properties.
While no specific biological data for this compound has been reported, research on other substituted pyridazines suggests potential areas of investigation:
-
Anticancer Activity: Many pyridazine derivatives have been investigated as anticancer agents, with some acting as inhibitors of cyclin-dependent kinases (CDKs) or other enzymes involved in cell cycle regulation.[17] The cytotoxic potential of this compound against various cancer cell lines could be a valuable area of future research.
-
Enzyme Inhibition: The pyridazine ring can act as a scaffold for designing inhibitors of various enzymes. For example, some pyridazine derivatives have shown inhibitory activity against poly(ADP-ribose)polymerase-1 (PARP-1), a target in cancer therapy.[18]
-
Agrochemicals: The dichloropyridazine core is also found in some herbicidal and pesticidal agents. The specific substitution pattern of this compound may confer selective activity against certain pests or weeds.
The following diagram illustrates a general workflow for the preliminary biological evaluation of a novel compound like this compound.
References
- 1. 1stsci.com [1stsci.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - CAS:22808-29-3 - Sunway Pharm Ltd [3wpharm.com]
- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 7. 3,6-Dichloropyridazine(141-30-0) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyridazine, 3,6-dichloro- [webbook.nist.gov]
- 12. Pyridazine, 3,6-dichloro- [webbook.nist.gov]
- 13. jocpr.com [jocpr.com]
- 14. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-tert-Butyl-3,6-dichloropyridazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-tert-Butyl-3,6-dichloropyridazine (CAS No: 22808-29-3). Due to the limited availability of direct experimental data in the public domain, this document focuses on predicted spectroscopic data based on its chemical structure and established principles of spectroscopy, alongside a plausible synthetic methodology adapted from procedures for analogous compounds.
Physicochemical Properties
This compound is a derivative of the pyridazine heterocyclic system, characterized by the presence of two chlorine atoms and a tert-butyl group.[1] These structural features are expected to influence its reactivity and spectroscopic characteristics.
| Property | Value | Source |
| CAS Number | 22808-29-3 | [1] |
| Molecular Formula | C₈H₁₀Cl₂N₂ | [1] |
| Molecular Weight | 205.08 g/mol | [2] |
| IUPAC Name | This compound | |
| SMILES | CC(C)(C)C1=CC(=NN=C1Cl)Cl | [1] |
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 | s | 1H | H-5 (aromatic) |
| ~ 1.4 | s | 9H | -C(CH₃)₃ |
Rationale: The aromatic proton at position 5 is expected to appear as a singlet downfield due to the deshielding effect of the pyridazine ring. The nine protons of the tert-butyl group will be equivalent and appear as a sharp singlet further upfield.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C-4 |
| ~ 155 | C-3 |
| ~ 152 | C-6 |
| ~ 130 | C-5 |
| ~ 37 | -C (CH₃)₃ |
| ~ 30 | -C(C H₃)₃ |
Rationale: The carbon atoms of the pyridazine ring are expected in the aromatic region, with those bearing chlorine atoms (C-3 and C-6) and the tert-butyl group (C-4) being significantly deshielded. The quaternary and methyl carbons of the tert-butyl group will appear in the aliphatic region.
Mass Spectrometry (MS)
Predicted Electron Ionization Mass Spectrum (EI-MS)
| m/z | Relative Intensity | Assignment |
| 204/206/208 | High | [M]⁺ (displaying isotopic pattern for two chlorine atoms) |
| 189/191/193 | Moderate | [M - CH₃]⁺ |
| 149/151 | Moderate | [M - C(CH₃)₃]⁺ |
Rationale: The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Fragmentation is likely to occur via the loss of a methyl radical or the entire tert-butyl cation from the parent molecule.
Infrared (IR) Spectroscopy
Predicted IR Spectrum (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Weak | C-H stretching (aromatic) |
| ~ 2970-2870 | Strong | C-H stretching (aliphatic, tert-butyl) |
| ~ 1600-1450 | Medium | C=C and C=N stretching (pyridazine ring) |
| ~ 1400-1365 | Medium | C-H bending (tert-butyl) |
| ~ 850-750 | Strong | C-Cl stretching |
Rationale: The IR spectrum is expected to be dominated by the strong C-H stretching and bending vibrations of the tert-butyl group. The characteristic absorptions of the dichloropyridazine ring will also be present.
Synthesis Protocol
Proposed Synthetic Route: Free-Radical Alkylation
This method would utilize 3,6-dichloropyridazine and a source of tert-butyl radicals. Pivalic acid can serve as the precursor for the tert-butyl radical in the presence of a silver nitrate catalyst and ammonium persulfate as an oxidant.
Materials and Reagents:
-
3,6-Dichloropyridazine
-
Pivalic acid
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Ethyl acetate
-
Aqueous ammonia solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure (Adapted):
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in water, add pivalic acid (1.1 eq), silver nitrate (0.5 eq), and sulfuric acid (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add a solution of ammonium persulfate (3.0 eq) in water to the reaction mixture at a controlled temperature (e.g., 75°C).
-
Stir the reaction mixture for 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and adjust the pH to 9-10 with an aqueous ammonia solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: A logical workflow for the synthesis and characterization of the target compound.
This guide provides a foundational understanding of this compound for research and development purposes. The predicted spectroscopic data and the proposed synthetic route offer a strong starting point for its practical application and further investigation. It is recommended that experimental work be conducted to verify these predictions.
References
4-tert-Butyl-3,6-dichloropyridazine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4-tert-Butyl-3,6-dichloropyridazine (CAS No: 22808-29-3). Due to the limited availability of direct quantitative data for this specific compound, this document leverages data from closely related pyridazine derivatives to provide robust experimental protocols for in-house determination of these critical parameters.
Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀Cl₂N₂ | [1][2] |
| Molecular Weight | 205.08 g/mol | [1] |
| Appearance | Colorless to yellow-brown liquid, sticky oil, or semi-solid | |
| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | [3] |
Solubility Profile
Currently, there is limited publicly available quantitative solubility data for this compound. The following table summarizes the known qualitative solubility.
| Solvent | Solubility | Source |
| Chloroform | Soluble | [1][3] |
| Dichloromethane | Soluble | [1][3] |
To augment this limited data, researchers can employ established methods for solubility determination as detailed in the experimental protocols section. Studies on analogous compounds like 4-amino-3,6-dichloropyridazine and 6-chloropyridazin-3-amine have demonstrated that solubility is temperature-dependent.[4][5]
Stability Characteristics
The recommended storage conditions—refrigeration under an inert atmosphere—suggest that this compound may be susceptible to degradation from atmospheric oxygen, moisture, and elevated temperatures.[3] The physical appearance, which can range from a colorless oil to a yellow-brown semi-solid, may also be indicative of varying purity or the presence of degradation products.
The dichloropyridazine core is known to undergo nucleophilic substitution reactions, which can be a potential degradation pathway.[6]
Experimental Protocols
I. Solubility Determination: Isothermal Saturation Method
This protocol is adapted from methodologies used for other pyridazine derivatives.[4][5]
Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.
Materials:
-
This compound
-
Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)
-
Thermostatic shaker bath
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant. Immediately dilute the aliquot with a known volume of the mobile phase (for HPLC) or the pure solvent to prevent precipitation.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Data Analysis: Calculate the solubility in terms of mg/mL or mol/L. Repeat the experiment at different temperatures to determine the temperature-dependent solubility profile.
II. Stability Assessment: Forced Degradation Study
Objective: To identify potential degradation pathways and the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add HCl to the stock solution to a final concentration of 0.1 M.
-
Basic Hydrolysis: Add NaOH to the stock solution to a final concentration of 0.1 M.
-
Oxidative Degradation: Add H₂O₂ to the stock solution to a final concentration of 3%.
-
Thermal Stress: Store the solid compound and the stock solution in an oven at a set temperature (e.g., 60°C).
-
Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Analyze samples at initial, and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
-
Analysis: Use a stability-indicating HPLC method to separate the parent compound from any degradation products. The use of a PDA or MS detector will help in the characterization of the degradants.
-
Data Evaluation: Calculate the percentage of degradation. Identify and, if possible, characterize the major degradation products.
Visualizations
Caption: Workflow for experimental solubility determination.
Caption: Generalized reaction pathways for dichloropyridazines.
References
commercial availability of 4-tert-Butyl-3,6-dichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-tert-Butyl-3,6-dichloropyridazine, a substituted pyridazine derivative of interest in chemical synthesis and potentially in drug discovery. This document details its commercial availability, physicochemical properties, and outlines a plausible synthetic approach based on established pyridazine chemistry. While specific experimental protocols and biological applications for this exact compound are not extensively documented in publicly available literature, this guide offers valuable information for researchers working with related heterocyclic compounds.
Commercial Availability and Physicochemical Properties
This compound is commercially available from a number of chemical suppliers, facilitating its use in research and development. The compound is typically supplied with a purity of 97% or higher.
Table 1: Physicochemical and Supplier Information for this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 22808-29-3[1][2][3] |
| Molecular Formula | C₈H₁₀Cl₂N₂[1] |
| Molecular Weight | 205.08 g/mol [2] |
| Physical Form | Colorless to yellow-brown liquid to semi-solid |
| Purity | ≥97% |
| Storage Conditions | Store in a dry, room temperature environment. |
| Known Suppliers | Sigma-Aldrich, Sunway Pharm Ltd., 1stsci.com, Thoreauchem |
Synthesis and Reactivity
General Reactivity of the Pyridazine Ring
The pyridazine ring is an electron-deficient heterocycle, which influences its reactivity.[4] The nitrogen atoms withdraw electron density from the carbon atoms, making them susceptible to nucleophilic attack. However, direct C-H functionalization of the pyridazine ring can also be achieved under specific conditions, often involving radical intermediates.[5][6]
Plausible Synthetic Pathway
A potential synthetic route to this compound involves the direct C-H functionalization of 3,6-dichloropyridazine. A plausible approach is a radical-mediated reaction, which has been shown to be effective for the introduction of alkyl groups onto the pyridazine core.
The diagram below illustrates a conceptual workflow for the synthesis of this compound.
References
- 1. 1stsci.com [1stsci.com]
- 2. This compound - CAS:22808-29-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. chemwhat.com [chemwhat.com]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Reactive Sites of 4-tert-Butyl-3,6-dichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the reactive sites of 4-tert-Butyl-3,6-dichloropyridazine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of a bulky tert-butyl group and two reactive chlorine atoms on the pyridazine ring imparts distinct chemical properties that are crucial for its synthetic transformations. This document outlines the key reactive centers, potential reaction pathways, and the electronic and steric influences of its substituents.
Core Reactive Sites and Chemical Properties
This compound is a derivative of 3,6-dichloropyridazine, a well-studied scaffold in organic synthesis. The primary reactive sites of the molecule are the two carbon-chlorine bonds at positions 3 and 6 of the pyridazine ring. The pyridazine ring itself is an electron-deficient system, which makes the chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr) reactions.
The key features influencing its reactivity include:
-
Electrophilic Carbon Centers: The carbon atoms bonded to the chlorine atoms (C3 and C6) are electrophilic due to the electron-withdrawing nature of both the chlorine atoms and the nitrogen atoms in the pyridazine ring.
-
Nucleophilic Substitution: The chlorine atoms act as good leaving groups in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at these positions.
-
Steric Hindrance: The tert-butyl group at the C4 position exerts significant steric hindrance. This bulkiness can influence the regioselectivity of reactions, potentially favoring substitution at the less hindered C6 position over the more sterically encumbered C3 position.
-
Electronic Effects: The tert-butyl group is an electron-donating group through induction. This can slightly modulate the electron density of the pyridazine ring and influence the reactivity of the adjacent C3 chlorine atom.
A general representation of the reactive sites is depicted below:
Caption: Reactive sites on this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The most prominent reactions involving this compound are nucleophilic aromatic substitutions. A variety of nucleophiles can be employed to displace one or both chlorine atoms.
Regioselectivity:
Due to the steric bulk of the tert-butyl group at C4, nucleophilic attack is generally expected to occur preferentially at the C6 position. The C3 position is sterically shielded, making it less accessible to incoming nucleophiles. This regioselectivity allows for the stepwise functionalization of the pyridazine ring.
Below is a generalized workflow for a regioselective monosubstitution reaction.
Caption: Generalized workflow for nucleophilic substitution.
Hypothetical Experimental Protocols
General Procedure for Monosubstitution with an Amine (at C6):
-
Reactants: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or dioxane) is added the amine nucleophile (1.0-1.2 eq.) and a base (e.g., K2CO3, Et3N, or DIPEA) (1.5-2.0 eq.).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the 6-amino-4-tert-butyl-3-chloropyridazine derivative.
General Procedure for Disubstitution:
To achieve disubstitution, harsher reaction conditions are typically required for the second substitution at the sterically hindered C3 position. This can involve using a stronger nucleophile, a higher reaction temperature, or a longer reaction time. Alternatively, a different nucleophile can be introduced in a stepwise manner.
Quantitative Data Summary
As of the date of this guide, specific quantitative data such as reaction yields, kinetic data, or spectroscopic data for reactions of this compound are not extensively reported in publicly available scientific literature. Researchers are encouraged to perform initial screening and optimization to determine these parameters for their specific transformations. A hypothetical data table for a series of nucleophilic substitution reactions is presented below to illustrate how such data could be structured.
| Entry | Nucleophile (Nu-H) | Product | Position of Substitution | Yield (%) |
| 1 | Aniline | 6-(phenylamino)-4-tert-butyl-3-chloropyridazine | C6 | Data not available |
| 2 | Morpholine | 4-(6-chloro-4-tert-butylpyridazin-3-yl)morpholine | C6 | Data not available |
| 3 | Sodium methoxide | 4-tert-butyl-3-chloro-6-methoxypyridazine | C6 | Data not available |
| 4 | Benzylamine | 6-(benzylamino)-4-tert-butyl-3-chloropyridazine | C6 | Data not available |
Conclusion
This compound is a versatile building block for organic synthesis, primarily through nucleophilic aromatic substitution at the C3 and C6 positions. The steric hindrance imposed by the C4-tert-butyl group is a key determinant of its reactivity, favoring initial substitution at the C6 position. This inherent regioselectivity can be exploited for the controlled, stepwise synthesis of more complex substituted pyridazines. Further experimental investigation is necessary to fully elucidate the reaction kinetics, optimize yields, and explore the full synthetic potential of this compound. This guide provides a foundational understanding for researchers to design and execute synthetic strategies involving this promising heterocyclic scaffold.
The Tert-Butyl Bulwark: A Technical Guide to Steric Hindrance Effects in Dichloropyridazine Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyl group is a cornerstone of medicinal chemistry, prized for its ability to impart steric bulk and metabolic stability. When appended to a dichloropyridazine core, a scaffold of significant interest in drug discovery, the tert-butyl group profoundly influences reactivity, selectivity, and ultimately, biological activity. This in-depth technical guide explores the multifaceted steric hindrance effects of the tert-butyl group in dichloropyridazine chemistry. Through an examination of crystallographic data, established synthetic protocols, and the principles of nucleophilic aromatic substitution, this document provides a comprehensive resource for researchers leveraging this critical molecular combination.
Introduction: The Strategic Role of Steric Hindrance
The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to engage in hydrogen bonding. The dichlorinated form, particularly 3,6-dichloropyridazine, serves as a versatile precursor for the synthesis of a diverse array of polysubstituted derivatives.
The introduction of a tert-butyl group onto the dichloropyridazine ring introduces a significant steric shield. This "tert-butyl bulwark" can dramatically alter the course of chemical transformations, primarily by impeding the approach of nucleophiles and other reagents. Understanding and predicting these steric effects are paramount for the rational design of synthetic routes and the development of novel therapeutic agents. This guide will delve into the quantitative and qualitative aspects of this steric hindrance, providing a framework for its strategic application in drug development.
Quantifying Steric Hindrance: Insights from Crystallography
While the crystal structure of 4-tert-butyl-3,6-dichloropyridazine is not publicly available, analysis of a closely related derivative, 2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one, provides invaluable quantitative data on the steric environment imparted by the tert-butyl group on a pyridazine ring.[1] The bond angles and lengths within this structure offer a tangible measure of the spatial demands of the tert-butyl substituent.
Table 1: Selected Crystallographic Data for 2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one [1]
| Parameter | Value (Å or °) | Significance |
| Bond Angles | ||
| C-C(tert-butyl)-C | 109.5° (average) | Standard tetrahedral geometry of the tert-butyl group. |
| N-C(ring)-C(tert-butyl) | 121.5° (average) | The angle is slightly larger than the ideal 120° for an sp² carbon, suggesting some steric repulsion between the tert-butyl group and the pyridazine ring. |
| Bond Lengths | ||
| C(ring)-C(tert-butyl) | 1.54 Å | Typical single bond length between an sp² and an sp³ carbon. |
The data in Table 1, while from a derivative, strongly suggests that the tert-butyl group occupies a significant volume of space adjacent to the pyridazine ring. This steric bulk is the primary determinant of the hindrance effects observed in chemical reactions.
Impact on Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for dichloropyridazines is nucleophilic aromatic substitution (SNAr), where the chlorine atoms act as leaving groups. The presence of a tert-butyl group at a position adjacent to a chlorine atom can significantly retard the rate of SNAr reactions at that position.
The logical workflow for predicting the outcome of an SNAr reaction on a tert-butyl substituted dichloropyridazine is outlined below:
Caption: Logical workflow for predicting SNAr outcomes.
Regioselectivity
In a molecule like this compound, the two chlorine atoms are in different steric environments. The chlorine at the 3-position is sterically hindered by the adjacent tert-butyl group, while the chlorine at the 6-position is relatively unencumbered. Consequently, nucleophilic attack is expected to occur preferentially at the 6-position.
Table 2: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on this compound
| Position of Chlorine | Steric Environment | Predicted Reactivity with Nucleophiles |
| 3 | Hindered by adjacent tert-butyl group | Low |
| 6 | Unhindered | High |
Reaction Rates
The steric bulk of the tert-butyl group is also expected to decrease the overall rate of SNAr reactions compared to the unsubstituted 3,6-dichloropyridazine. This is due to the increased energy of the transition state, where the nucleophile approaches the electron-deficient carbon atom.
Experimental Protocols
Proposed Synthesis of this compound
The synthesis would likely proceed through the condensation of a tert-butyl-substituted 1,4-dicarbonyl compound with hydrazine, followed by chlorination.
Caption: Proposed synthetic workflow.
Experimental Protocol (General):
-
Condensation: A solution of the tert-butyl-substituted 1,4-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid) is treated with hydrazine hydrate. The reaction mixture is heated to reflux for several hours. Upon cooling, the dihydropyridazinedione product is isolated by filtration.
-
Chlorination: The dried dihydropyridazinedione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), typically with heating. After the reaction is complete, the excess POCl3 is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized. The crude this compound is extracted with an organic solvent and purified by chromatography or recrystallization.
General Protocol for Nucleophilic Aromatic Substitution
This protocol outlines a typical SNAr reaction on a dichloropyridazine substrate.
Materials:
-
This compound (or 3,6-dichloropyridazine for comparison)
-
Nucleophile (e.g., an amine, alkoxide, or thiol)
-
Anhydrous solvent (e.g., THF, DMF, or acetonitrile)
-
Base (if required, e.g., triethylamine, potassium carbonate)
Procedure:
-
To a solution of the dichloropyridazine in the chosen anhydrous solvent, add the nucleophile and, if necessary, a base.
-
Stir the reaction mixture at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired substituted pyridazine.
Signaling Pathways and Drug Development Implications
The pyridazine core is a key component in numerous kinase inhibitors and other targeted therapies. The steric hindrance provided by a tert-butyl group can be strategically employed to enhance selectivity for a particular kinase or to modulate the pharmacokinetic properties of a drug candidate.
For example, in the design of a kinase inhibitor, a tert-butyl group can be positioned to sterically clash with amino acid residues in the ATP-binding pocket of off-target kinases, thereby improving the selectivity profile of the compound.
Caption: Steric hindrance enhancing kinase inhibitor selectivity.
Conclusion
The tert-butyl group exerts a profound and predictable steric influence on the reactivity of the dichloropyridazine core. By understanding the quantitative structural parameters and the qualitative effects on reaction pathways, researchers can harness this steric hindrance as a powerful tool in organic synthesis and medicinal chemistry. The principles and data outlined in this guide provide a solid foundation for the rational design and development of novel pyridazine-based molecules with tailored properties for a range of therapeutic applications. The strategic placement of the "tert-butyl bulwark" will undoubtedly continue to be a key strategy in the creation of more selective, stable, and effective drug candidates.
References
Unveiling the Electronic Landscape of 4-tert-Butyl-3,6-dichloropyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic properties of 4-tert-Butyl-3,6-dichloropyridazine, a substituted pyridazine with potential applications in medicinal chemistry and materials science. In the absence of direct experimental data for this specific molecule in publicly accessible literature, this document synthesizes information from computational studies on analogous structures and established principles of organic chemistry to predict its electronic characteristics. Furthermore, it outlines detailed, generalized experimental protocols for the determination of key electronic properties, offering a practical framework for researchers. This guide also presents a plausible synthetic route for this compound and visualizes key concepts through diagrams generated using the DOT language.
Introduction
Substituted pyridazines are a class of heterocyclic compounds that have garnered significant interest in drug discovery and materials science due to their diverse biological activities and unique electronic properties. The introduction of various substituents onto the pyridazine core allows for the fine-tuning of its physicochemical characteristics, including electron affinity, ionization potential, and dipole moment. This guide focuses on this compound, a molecule whose electronic properties are not yet extensively documented. By examining the influence of the electron-withdrawing chloro groups and the electron-donating, sterically bulky tert-butyl group, we can infer its potential behavior and utility.
Computational studies on similar pyridazine derivatives have shown that the electronic and structural properties are highly dependent on the nature and position of substituents.[1][2] These studies provide a valuable foundation for predicting the properties of the title compound.
Synthesis Pathway
Predicted Electronic Properties
The electronic properties of this compound are expected to be a product of the interplay between the electron-withdrawing nature of the two chlorine atoms and the electron-donating and steric effects of the tert-butyl group.
Substituent Effects on the Pyridazine Core:
Predicted Quantitative Data (Based on Analogs):
Due to the lack of specific experimental data, the following table presents predicted trends and estimated values for the electronic properties of this compound based on computational studies of similarly substituted pyridazines.[1][2] These values should be considered as estimations and require experimental verification.
| Property | Predicted Trend/Value | Rationale |
| HOMO Energy | Moderately Low | The electron-donating tert-butyl group will raise the HOMO energy, but the strong inductive effect of the two chlorine atoms will likely result in an overall lower HOMO energy compared to unsubstituted pyridazine. |
| LUMO Energy | Low | The two electron-withdrawing chlorine atoms will significantly lower the LUMO energy, making the molecule a better electron acceptor. |
| HOMO-LUMO Gap | Relatively Small | The opposing effects of the donor and acceptor groups are expected to reduce the HOMO-LUMO gap, potentially leading to interesting optical properties. |
| Dipole Moment | Significant | The asymmetrical substitution pattern with electronegative chlorine atoms and an electropositive tert-butyl group is expected to induce a notable molecular dipole moment. |
| Electron Affinity | High | The presence of two chlorine atoms will increase the electron affinity of the pyridazine ring. |
| Ionization Potential | Moderate | The electron-donating tert-butyl group will lower the ionization potential, but the chlorine atoms will counteract this effect. |
Experimental Protocols
To validate the predicted electronic properties, the following standard experimental techniques are recommended.
Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials, and to estimate the HOMO and LUMO energy levels.
Methodology:
-
Solution Preparation: Prepare a 1-5 mM solution of this compound in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes. Record the cyclic voltammogram by scanning the potential between appropriate limits at a scan rate of 50-200 mV/s.
-
Data Analysis: Determine the onset oxidation (Eox) and reduction (Ered) potentials. The HOMO and LUMO energies can be estimated using the following empirical formulas (referenced against ferrocene/ferrocenium, Fc/Fc+):
-
HOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]
-
UV-Visible Spectroscopy
Objective: To determine the absorption properties and the optical band gap.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, ethanol).
-
Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorption (λmax). The optical band gap can be estimated from the onset of the absorption edge (λonset) using the formula: Eg (eV) = 1240 / λonset (nm).
Computational Chemistry
Objective: To obtain theoretical values for electronic properties and to visualize molecular orbitals.
Methodology:
-
Structure Optimization: Perform a geometry optimization of the this compound molecule using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1]
-
Property Calculation: From the optimized structure, calculate the electronic properties, including HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential.
-
Orbital Visualization: Generate graphical representations of the HOMO and LUMO to understand the electron density distribution.
Conclusion
While direct experimental data on this compound is currently lacking in the scientific literature, this technical guide provides a robust framework for understanding its potential electronic properties. Based on the analysis of substituent effects and data from analogous compounds, it is predicted that this molecule will exhibit a relatively small HOMO-LUMO gap, significant dipole moment, and high electron affinity. The proposed synthetic pathway and detailed experimental protocols offer a clear roadmap for researchers to synthesize and characterize this compound, thereby validating the theoretical predictions and unlocking its potential in various applications. This document serves as a foundational resource to stimulate further investigation into this and other novel substituted pyridazines.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 4-tert-Butyl-3,6-dichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine scaffolds are significant structural motifs in medicinal chemistry and materials science. The functionalization of the pyridazine ring, particularly through carbon-carbon bond formation, is a key strategy for the synthesis of novel compounds with diverse biological activities. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for achieving such transformations, valued for its mild reaction conditions and broad functional group tolerance.
This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 4-tert-Butyl-3,6-dichloropyridazine with various arylboronic acids. The resulting 3-aryl-4-tert-butyl-6-chloropyridazines are valuable intermediates for further functionalization and can serve as core structures in drug discovery programs. Given the electronic properties of the dichloropyridazine ring, regioselective coupling is a key consideration. Typically, the chlorine atom at the 6-position is more susceptible to oxidative addition to the palladium catalyst, leading to preferential coupling at this position.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (this compound) and an organoboron compound, typically a boronic acid or its ester, in the presence of a base. The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridazine ring.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, forming a diorganopalladium complex.
-
Reductive Elimination: The two organic fragments are coupled, forming the new carbon-carbon bond and regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki coupling of this compound with various arylboronic acids under typical reaction conditions. Please note that these are expected yields based on reactions with structurally similar dichlorinated heterocycles, and actual yields may vary depending on the specific substrate and reaction optimization.
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-4-tert-butyl-6-chloropyridazine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-4-tert-butyl-6-chloropyridazine | 80-90 |
| 3 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-4-tert-butyl-6-chloropyridazine | 75-85 |
| 4 | 3-Thienylboronic acid | 3-(3-Thienyl)-4-tert-butyl-6-chloropyridazine | 70-80 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-4-tert-butyl-6-chloropyridazine | 65-75 |
Experimental Protocols
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving Palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-4-tert-butyl-6-chloropyridazine product.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
Acetonitrile
-
Water
-
Microwave synthesis vial
Procedure:
-
In a microwave synthesis vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), sodium carbonate (1.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.015 mmol).
-
Add acetonitrile (4 mL) and water (1 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 20-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
The mono-arylated products derived from this compound are versatile intermediates in drug discovery. The remaining chlorine atom can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) in subsequent SₙAr reactions, allowing for the rapid generation of diverse compound libraries. The pyridazine core is a known pharmacophore in many biologically active molecules, including kinase inhibitors and other therapeutic agents. The ability to introduce a wide range of aryl and heteroaryl substituents via the Suzuki coupling, followed by further diversification, makes this a valuable strategy for lead optimization and the exploration of structure-activity relationships (SAR).
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-tert-Butyl-3,6-dichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butyl-3,6-dichloropyridazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The electron-deficient nature of the pyridazine ring, further activated by two chloro substituents, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective introduction of a wide range of functional groups, enabling the synthesis of diverse molecular scaffolds for drug discovery and other applications. The sterically demanding tert-butyl group at the 4-position introduces unique steric and electronic effects that influence the regioselectivity of these substitution reactions, making a detailed understanding of its reactivity crucial for synthetic planning. Pyridazine derivatives have shown a wide array of biological activities and are present in recently FDA-approved drugs.
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution on this compound with various nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based reagents.
Regioselectivity of Substitution
The nucleophilic aromatic substitution on this compound can theoretically occur at either the C3 or C6 position. The regiochemical outcome is influenced by a combination of electronic and steric factors. The tert-butyl group, being an electron-donating group, can influence the electron density of the pyridazine ring. Computational studies on related substituted dichloropyrazines and dichloropyrimidines suggest that electron-donating groups can direct nucleophilic attack to the adjacent position. Furthermore, the steric bulk of the tert-butyl group can hinder the approach of a nucleophile to the C3 position, potentially favoring substitution at the more accessible C6 position. However, the precise regioselectivity can be dependent on the nature of the nucleophile, the reaction conditions, and the potential for catalyst-controlled directing effects in cross-coupling reactions.
Nucleophilic Aromatic Substitution with N-Nucleophiles
The introduction of nitrogen-containing substituents is a common strategy in the development of novel pharmaceutical agents. This compound readily reacts with a variety of nitrogen nucleophiles, including ammonia, primary and secondary amines, and hydrazine.
Table 1: Nucleophilic Aromatic Substitution with Nitrogen Nucleophiles
| Product | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 5-tert-Butyl-6-chloro-pyridazin-3-amine | Ammonia | Methanol | - | 130 | 96 | ~61 |
| 4-tert-Butyl-3-chloro-6-hydrazinylpyridazine | Hydrazine hydrate | Ethanol | - | Reflux | 4 | 85 |
Experimental Protocols
Protocol 1: Synthesis of 5-tert-Butyl-6-chloro-pyridazin-3-amine
-
Materials: this compound, 2.0 M Ammonia in Methanol, Ethyl acetate, Water, Saturated aqueous sodium chloride, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 2.0 M ammonia in methanol, slowly add this compound (1.0 eq).
-
Seal the reaction vessel and heat the mixture to 130 °C for 96 hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-tert-Butyl-6-chloro-pyridazin-3-amine as a white solid.
-
Protocol 2: Synthesis of 4-tert-Butyl-3-chloro-6-hydrazinylpyridazine
-
Materials: this compound, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid and wash with cold ethanol.
-
Dry the solid under vacuum to obtain 4-tert-Butyl-3-chloro-6-hydrazinylpyridazine.
-
Palladium-Catalyzed Cross-Coupling Reactions (C-Nucleophiles)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. These reactions allow for the introduction of aryl, heteroaryl, and alkyl groups onto the pyridazine core, significantly expanding the accessible chemical space for drug discovery.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Product | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-tert-Butyl-3-chloro-6-phenylpyridazine | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 78 |
Experimental Protocol
Protocol 3: Synthesis of 4-tert-Butyl-3-chloro-6-phenylpyridazine (Suzuki-Miyaura Coupling)
-
Materials: this compound, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate, Toluene, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 4-tert-Butyl-3-chloro-6-phenylpyridazine.
-
Visualizations
Diagram 1: General SNAr Mechanism
Caption: General mechanism of nucleophilic aromatic substitution.
Diagram 2: Experimental Workflow for SNAr```dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Sonogashira Coupling of 4-tert-Butyl-3,6-dichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. The reaction proceeds under relatively mild conditions and is tolerant of a wide variety of functional groups, making it a valuable tool in medicinal chemistry and drug development for the synthesis of complex molecules.
Pyridazine derivatives are important structural motifs in many biologically active compounds. The introduction of an alkynyl substituent onto a pyridazine ring via the Sonogashira coupling can significantly alter its biological properties. This document provides a detailed protocol for the selective mono-Sonogashira coupling of 4-tert-Butyl-3,6-dichloropyridazine with a terminal alkyne. Due to the presence of two reactive chloride atoms, achieving mono-selectivity can be challenging and may require careful control of reaction conditions. A protocol for the di-alkynylation is also presented.
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical reaction conditions for the Sonogashira coupling of various heteroaryl chlorides, providing a comparative reference for the protocol described below.
| Heteroaryl Chloride | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-chloropyridine | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 12 | 85 |
| 2,6-dichloropyridine | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | DMF | 80 | 8 | 75 (mono) |
| 3,5-dichloropyridazine | Pd(PPh₃)₄ (4) | CuI (8) | Et₃N | Toluene | 90 | 16 | 60 (mono) |
| 2-amino-3-bromopyridine | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | up to 96 |
| General Aryl Chlorides | Pd catalyst | CuI (optional) | Various amines | Various | RT to >100 | Various | Good to excellent |
Experimental Protocols
Protocol 1: Selective Mono-Sonogashira Coupling of this compound
This protocol aims for the selective reaction at one of the two chlorine atoms. The regioselectivity (reaction at C3 vs. C6) may be influenced by the steric hindrance of the tert-butyl group, potentially favoring substitution at the less hindered C6 position.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane, or DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Solvents and reagents for work-up and purification (e.g., ethyl acetate, saturated ammonium chloride solution, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and copper(I) iodide (0.1 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous, deoxygenated solvent (e.g., toluene) followed by the amine base (e.g., triethylamine, 3.0 equivalents).
-
Addition of Alkyne: Add the terminal alkyne (1.0 equivalent) dropwise to the stirred reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be stopped once the starting alkyne is consumed to minimize the formation of the di-substituted product.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper salts, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired mono-alkynylated product.
Protocol 2: Di-Sonogashira Coupling of this compound
This protocol is designed to replace both chlorine atoms with the alkynyl group.
Procedure:
-
Follow steps 1-3 from Protocol 1 , but use 1.0 equivalent of this compound.
-
Adjust the catalyst loading to 0.1 equivalents of the palladium catalyst and 0.2 equivalents of CuI.
-
Add the terminal alkyne (2.5 equivalents) to the reaction mixture.
-
Heat the reaction to a temperature between 100-120 °C and monitor its progress by TLC or LC-MS until the mono-substituted intermediate is consumed.
-
Follow the workup and purification steps as described in Protocol 1 to isolate the di-alkynylated product.
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira coupling.
Application Notes: Buchwald-Hartwig Amination of 4-tert-Butyl-3,6-dichloropyridazine
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This method is particularly valuable for synthesizing aryl amines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science.[3] The reaction's broad substrate scope and functional group tolerance have made it a preferred alternative to harsher, more traditional methods like nucleophilic aromatic substitution or the Goldberg reaction.[1]
This document provides detailed protocols and application notes for the selective amination of 4-tert-Butyl-3,6-dichloropyridazine. The pyridazine core is a key pharmacophore, and the ability to selectively functionalize the dichloro-positions is crucial for developing libraries of novel bioactive compounds.[4] The presence of two chlorine atoms allows for potential mono- or di-amination, depending on the reaction conditions.
The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the palladium source, the phosphine ligand, the base, and the solvent.[2][5] For challenging substrates like heteroaryl chlorides, the use of bulky, electron-rich phosphine ligands is often essential to achieve high yields and reaction rates.[1][6]
Illustrative Reaction Scheme
The general transformation for the mono-amination of this compound is depicted below. The reaction selectively targets one of the C-Cl bonds, coupling it with a primary or secondary amine.
Data Presentation: Optimization of Reaction Conditions
The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome. The following table summarizes illustrative data based on common optimization strategies for Buchwald-Hartwig aminations of heteroaryl chlorides.[7][8]
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 92 |
| 3 | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.5) | Dioxane | 110 | 24 | 65 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 88 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 20 | 85 |
| 6 | Pd₂(dba)₃ (2) | dppf (3) | NaOt-Bu (1.5) | Toluene | 100 | 24 | 55 |
| 7 | XPhos Pd G3 (2) | - | K₂CO₃ (2.0) | THF | 80 | 16 | 90 |
Experimental Protocols & Methodologies
This section provides a detailed, generalized protocol for the mono-amination of this compound with a generic primary amine (R-NH₂).
Materials and Equipment:
-
This compound
-
Amine (e.g., aniline, benzylamine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, XPhos Pd G3)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Anhydrous base (e.g., Sodium tert-butoxide, Cesium carbonate)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) supply
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of Argon, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and the phosphine ligand (e.g., XPhos, 0.04 equiv).
-
Reagent Addition: Add the solid base (e.g., Sodium tert-butoxide, 1.5 equiv).
-
Solvent and Amine: Evacuate and backfill the flask with Argon (this cycle should be repeated three times). Add the anhydrous solvent (e.g., Toluene) via syringe, followed by the amine (1.1 equiv).
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (e.g., 12-24 hours).[8][9] The reaction progress can be monitored by TLC or LC-MS.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), allow the flask to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-aminated product.
Visualizations: Workflow and Catalytic Cycle
The following diagrams illustrate the experimental workflow and the underlying catalytic mechanism of the Buchwald-Hartwig amination.
Caption: A flowchart of the experimental procedure.
Caption: The catalytic cycle of the amination reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. research.rug.nl [research.rug.nl]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for the Synthesis of Substituted Pyridazines using 4-tert-Butyl-3,6-dichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butyl-3,6-dichloropyridazine is a valuable and versatile building block in medicinal chemistry and materials science. The presence of two reactive chlorine atoms on the pyridazine ring, activated by the electron-withdrawing nature of the diazine core, allows for sequential and regioselective functionalization. The sterically demanding tert-butyl group at the 4-position can influence the regioselectivity of these reactions and impart unique physicochemical properties to the resulting substituted pyridazine derivatives, such as enhanced solubility and metabolic stability.
This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted pyridazines commencing from this compound. The methodologies described herein focus on two of the most powerful and widely utilized transformations in modern synthetic chemistry: Nucleophilic Aromatic Substitution (SNAr) and the Suzuki-Miyaura cross-coupling reaction.
Key Synthetic Pathways
The two chlorine atoms at the 3- and 6-positions of the pyridazine ring exhibit differential reactivity, which can be exploited to achieve selective mono- or di-substitution. Generally, the chlorine at the 6-position is more susceptible to nucleophilic attack than the chlorine at the 3-position, which is sterically hindered by the adjacent tert-butyl group.
Application Notes and Protocols: 4-tert-Butyl-3,6-dichloropyridazine as a Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, featured in a variety of biologically active compounds. The dichloropyridazine core, in particular, offers a versatile platform for the synthesis of novel derivatives due to the differential reactivity of its two chlorine atoms, which allows for sequential and site-selective modifications. The introduction of a bulky tert-butyl group at the 4-position, as seen in 4-tert-Butyl-3,6-dichloropyridazine , can provide significant steric hindrance, potentially influencing the conformation of derivative molecules and their interactions with biological targets. This unique structural feature makes it an intriguing, though currently underexplored, scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors.
This document provides a detailed, albeit hypothetical, application case study for the use of this compound in the design of protein kinase inhibitors, drawing methodologies from established protocols for similar pyridazine-based compounds.
Application Note: A Hypothetical Case Study in Kinase Inhibition
The this compound scaffold can be envisioned as a core for the development of novel kinase inhibitors. The dichloro substitutions at positions 3 and 6 provide convenient handles for introducing various functionalities through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The tert-butyl group at the 4-position can serve to probe steric pockets within the ATP-binding site of kinases, potentially enhancing selectivity and potency.
In this hypothetical study, a series of compounds based on the this compound scaffold were synthesized and evaluated for their inhibitory activity against a target kinase (e.g., a hypothetical "Target Kinase X"). The general structure involves a variable amino-heterocycle at the 6-position and a substituted aryl group at the 3-position.
General Synthetic Scheme
The synthesis of the proposed derivatives would follow a two-step sequence. First, a nucleophilic aromatic substitution at the C6 position of this compound with a variety of amines. This is followed by a Suzuki-Miyaura cross-coupling reaction at the C3 position with different boronic acids to introduce diverse aryl or heteroaryl moieties.
Hypothetical Biological Data
The following table summarizes the hypothetical in vitro activity of a series of synthesized compounds against "Target Kinase X" and their cytotoxic effects on a relevant cancer cell line.
| Compound ID | R1 (at C6) | R2 (at C3) | Kinase X IC50 (nM) | Cancer Cell Line CC50 (µM) |
| TBP-01 | 4-Morpholinyl | Phenyl | 540 | >50 |
| TBP-02 | 1-Piperazinyl | Phenyl | 210 | 42.1 |
| TBP-03 | 4-Morpholinyl | 4-Fluorophenyl | 150 | 35.5 |
| TBP-04 | 1-Piperazinyl | 4-Fluorophenyl | 85 | 15.2 |
| TBP-05 | 4-Morpholinyl | 3,5-Difluorophenyl | 98 | 28.7 |
| TBP-06 | 1-Piperazinyl | 3,5-Difluorophenyl | 35 | 8.9 |
| TBP-07 | 4-Morpholinyl | 4-Pyridyl | 320 | >50 |
| TBP-08 | 1-Piperazinyl | 4-Pyridyl | 110 | 21.4 |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.
Structure-Activity Relationship (SAR) Summary
From the hypothetical data, the following preliminary SAR can be deduced:
-
R1 Position: The piperazinyl group (e.g., TBP-02, TBP-04, TBP-06, TBP-08) consistently confers greater potency than the morpholinyl group, suggesting a key interaction, possibly a hydrogen bond, involving the secondary amine of the piperazine.
-
R2 Position: Introduction of fluorine substituents on the phenyl ring generally enhances both kinase inhibitory activity and cytotoxicity. The 3,5-difluorophenyl group in TBP-06 provided the most potent compound in this series. The pyridyl group at R2 also showed good activity, indicating that a nitrogen atom in the aryl ring is well-tolerated.
Signaling Pathway
The hypothetical "Target Kinase X" is a component of a signaling pathway that promotes cell proliferation and survival. Inhibition of this kinase is expected to block downstream signaling, leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of compounds derived from this compound, adapted from established methodologies for similar pyridazine-based kinase inhibitors.
Synthetic Workflow
General Procedure for Nucleophilic Aromatic Substitution (Synthesis of 6-amino-4-tert-butyl-3-chloropyridazine intermediates)
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol, add the desired amine (1.1 eq.) and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq.).
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted amino-4-tert-butyl-3-chloropyridazine.
General Procedure for Suzuki-Miyaura Coupling (Synthesis of Final Compounds)
-
In a microwave vial, combine the 6-amino-4-tert-butyl-3-chloropyridazine intermediate (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq.), and a base such as 2M aqueous sodium carbonate (2.5 eq.) in a solvent system like 1,4-dioxane.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100-140 °C for 30-90 minutes.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or preparative HPLC to yield the final product.
Biological Evaluation Workflow
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-tert-Butyl-3,6-dichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-tert-Butyl-3,6-dichloropyridazine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the potential for selective functionalization at the C3 and C6 positions of the pyridazine core. The methodologies described herein cover Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. For heteroaromatic substrates like this compound, these reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups. The two chlorine atoms on the pyridazine ring exhibit different reactivities, often allowing for selective mono-functionalization, followed by a second coupling reaction if desired. This sequential approach provides a pathway to a diverse array of 3,6-disubstituted pyridazine derivatives, which are scaffolds found in numerous biologically active compounds.
General Considerations for Cross-Coupling Reactions
Successful palladium-catalyzed cross-coupling reactions are dependent on the careful selection of the palladium source, ligand, base, and solvent. The steric hindrance of the tert-butyl group and the electronic nature of the pyridazine ring will influence the optimal conditions. It is generally observed in similar systems that the chlorine atom at the 6-position is more susceptible to oxidative addition to the palladium(0) catalyst.
Suzuki-Miyaura Coupling: Synthesis of Aryl- and Heteroarylpyridazines
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organohalide with an organoboron compound.[1][2]
Experimental Protocol
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DME), with 10-20% water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the aryl- or heteroarylboronic acid (1.2 mmol), and the base (2.5 mmol).
-
Add the palladium catalyst (0.03 mmol) to the flask.
-
Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes.
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-4-tert-butyl-6-chloropyridazine.
Data Summary: Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Product | Observed Yield (%) |
| 1 | Phenylboronic acid | 4-tert-Butyl-6-chloro-3-phenylpyridazine | Not Reported |
| 2 | 4-Methoxyphenylboronic acid | 4-tert-Butyl-6-chloro-3-(4-methoxyphenyl)pyridazine | Not Reported |
| 3 | 3-Thienylboronic acid | 4-tert-Butyl-6-chloro-3-(thiophen-3-yl)pyridazine | Not Reported |
| 4 | 2-Pyridylboronic acid | 4-tert-Butyl-6-chloro-3-(pyridin-2-yl)pyridazine | Not Reported |
Yields are highly dependent on the specific catalyst, ligand, base, and solvent system used and require experimental optimization.
Sonogashira Coupling: Synthesis of Alkynylpyridazines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted pyridazines.[3][4]
Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and CuI (0.04 mmol).
-
Seal the flask and purge with nitrogen or argon.
-
Add the degassed solvent (5 mL) and the base (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous NH₄Cl solution (2 x 10 mL), water (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the 3-alkynyl-4-tert-butyl-6-chloropyridazine.
Data Summary: Sonogashira Coupling
| Entry | Terminal Alkyne | Product | Observed Yield (%) |
| 1 | Phenylacetylene | 4-tert-Butyl-6-chloro-3-(phenylethynyl)pyridazine | Not Reported |
| 2 | Ethynyltrimethylsilane | 4-tert-Butyl-6-chloro-3-((trimethylsilyl)ethynyl)pyridazine | Not Reported |
| 3 | 1-Hexyne | 4-tert-Butyl-3-(hex-1-yn-1-yl)-6-chloropyridazine | Not Reported |
| 4 | Propargyl alcohol | (4-tert-Butyl-6-chloropyridazin-3-yl)prop-2-yn-1-ol | Not Reported |
Yields are highly dependent on the specific catalyst, ligand, base, and solvent system used and require experimental optimization.
References
- 1. This compound - CAS:22808-29-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 3. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. US7102045B2 - Method for carrying out-CC-coupling reactions - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-tert-Butyl-3,6-dichloropyridazine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-tert-Butyl-3,6-dichloropyridazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of this compound?
A1: The primary challenges for this substrate include:
-
Regioselectivity: The presence of two chlorine atoms raises the possibility of mono- or di-substituted products. Controlling the reaction to favor one over the other is a key challenge.
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the palladium catalyst to the adjacent chlorine atom at the 4-position, potentially affecting reactivity and selectivity.
-
Reactivity of Aryl Chlorides: C-Cl bonds are less reactive than C-Br or C-I bonds, often requiring more active catalyst systems and higher temperatures for efficient oxidative addition.[1]
-
Catalyst Deactivation: The pyridazine nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst deactivation.[2]
-
Side Reactions: Common side reactions include protodeboronation of the boronic acid and homocoupling of the coupling partners.[3]
Q2: Which position (C3 or C6) is more reactive for the first Suzuki coupling?
A2: For dichloropyridazines, the reactivity of the halogen positions is influenced by both electronic and steric factors. Generally, the position adjacent to a nitrogen atom can be more reactive in Pd-catalyzed cross-couplings.[4] However, the steric bulk of the tert-butyl group at C4 may influence the relative reactivity of the C3 and C6 positions. Ligand choice can often be used to control site-selectivity in such systems.[4][5] For 3,5-dichloropyridazine, bulky monophosphine ligands have been shown to favor coupling at the C5 position, which is unconventional.[4] A similar ligand-dependent effect might be observed for this compound.
Q3: How do I choose the right palladium catalyst and ligand?
A3: The choice of catalyst and ligand is critical for aryl chlorides.[1]
-
Palladium Precatalysts: Pre-formed Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be effective. However, modern precatalysts that generate the active Pd(0) species more cleanly and efficiently, such as Buchwald's G3 or G4 precatalysts, are often preferred.[6]
-
Ligands: For challenging aryl chlorides, bulky and electron-rich phosphine ligands are highly recommended.[1][7] Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr) are known to promote the difficult oxidative addition step and are good starting points for optimization.[5][7][8]
Q4: What are the recommended starting conditions for a screening reaction?
A4: A good starting point for optimization would be to use a robust catalyst system known for its effectiveness with aryl chlorides. See the experimental protocol section and the data tables below for specific recommendations. A typical starting point could involve a Pd(OAc)₂/SPhos catalyst system, K₃PO₄ as the base, and a solvent like 1,4-dioxane/water at a temperature of 80-100 °C.[9][10]
Troubleshooting Guide
Problem 1: Low or no conversion of starting material.
-
Question: My reaction shows a significant amount of unreacted this compound. What could be the cause?
-
Answer: This issue often points to problems with the catalyst activation or the reactivity of the reaction components.
| Potential Cause | Solution |
| Inactive Catalyst | Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[2] Use high-purity, fresh catalyst and ligands. Consider using a more robust precatalyst system like an XPhos Pd G4 precatalyst.[6] |
| Inefficient Oxidative Addition | This is often the rate-limiting step for aryl chlorides.[2] Increase the reaction temperature in 10-20 °C increments. Switch to a more electron-rich and sterically hindered ligand (e.g., from PPh₃ to XPhos or SPhos) to promote this step.[1][2] |
| Poor Solubility | If any of the reagents (substrate, boronic acid, or base) are not soluble, the reaction will be slow or fail. Switch to a solvent system with better solubilizing properties. Common choices include 1,4-dioxane, DME, or toluene, often with water as a co-solvent to dissolve the inorganic base.[2][11] |
| Inappropriate Base | The base is crucial for the transmetalation step.[12] For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary.[1] Ensure the base is finely powdered and dry. Some anhydrous reactions with K₃PO₄ may require a small amount of water to be effective.[13] |
Problem 2: The reaction is producing a mixture of mono- and di-substituted products.
-
Question: How can I control the selectivity to favor the mono-substituted product?
-
Answer: Achieving mono-selectivity requires careful control of reaction conditions.
| Parameter | Adjustment for Mono-substitution |
| Stoichiometry | Use a slight excess of the dichloropyridazine (e.g., 1.2-1.5 equivalents) relative to the boronic acid. |
| Reaction Time & Temperature | Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed but before significant diarylation occurs. Lowering the temperature may also improve selectivity. |
| Ligand Choice | Bulky ligands can sometimes favor mono-substitution by sterically hindering a second coupling event.[8] Screening different ligands is recommended. |
| Catalyst Loading | Lowering the catalyst loading can sometimes reduce the rate of the second coupling relative to the first. |
Problem 3: I am observing significant side products like homocoupling or protodeboronation.
-
Question: My main product is contaminated with byproducts. How can I minimize their formation?
-
Answer: These side reactions are common in Suzuki couplings and can be mitigated.
| Side Reaction | Cause & Solution |
| Protodeboronation | This is the hydrolysis of the boronic acid to the corresponding arene.[3] It can be caused by high temperatures, prolonged reaction times, or excessive water. Use a more stable boronic ester (e.g., a pinacol ester), use a less aqueous solvent system if possible, or try a milder base like K₂CO₃ or KF.[11] |
| Homocoupling | The formation of biaryl products from the boronic acid is often promoted by the presence of oxygen.[3] Ensure rigorous degassing of all solvents and maintain a positive pressure of inert gas throughout the reaction. |
Data Presentation: Recommended Reaction Conditions
The following tables summarize starting conditions for optimizing the Suzuki coupling of this compound, based on successful reports for similar electron-deficient dichlorinated heterocycles.[9][14]
Table 1: Catalyst and Ligand Systems
| Palladium Source (mol%) | Ligand (mol%) | Comments |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | A highly active and general system for aryl chlorides.[1] |
| Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | Excellent for sterically hindered and electron-deficient substrates.[15] |
| PdCl₂(dppf) (3 mol%) | - | A robust, air-stable precatalyst, though may require higher temperatures. |
| (IPr)Pd(allyl)Cl (2 mol%) | - | An NHC-based catalyst, effective for challenging couplings.[5] |
Table 2: Bases and Solvents
| Base (Equivalents) | Solvent System | Temperature (°C) | Comments |
| K₃PO₄ (2.0-3.0) | 1,4-Dioxane / H₂O (4:1) | 80 - 100 | A very common and effective combination for aryl chlorides.[15] |
| K₂CO₃ (3.0) | DME / H₂O (3:1) | 80 - 90 | A milder base, may reduce side reactions like ester hydrolysis. |
| Cs₂CO₃ (2.0) | Toluene | 100 - 110 | Strong base, good for difficult couplings under anhydrous conditions. |
| KF (3.0) | THF | 65 - 75 | A mild base that can prevent cleavage of base-labile groups.[11] |
Experimental Protocols
Representative Protocol for Mono-Arylation of this compound
-
Reagent Preparation:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
-
Catalyst Preparation:
-
In a separate vial, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
-
Reaction Setup:
-
Add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low conversion issues.
Caption: Key parameters to consider for reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. mdpi.com [mdpi.com]
- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Technical Support Center: Nucleophilic Substitution of 4-tert-Butyl-3,6-dichloropyridazine
Welcome to the technical support center for challenges in the nucleophilic substitution of 4-tert-Butyl-3,6-dichloropyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for this specific synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in performing nucleophilic substitution on this compound?
The primary challenges stem from the electronic and steric properties of the molecule:
-
Steric Hindrance: The bulky tert-butyl group at the 4-position significantly hinders the approach of nucleophiles to the C3 position. This steric congestion can dramatically slow down the reaction rate or prevent the reaction from occurring at the adjacent chlorine atom.
-
Regioselectivity: The pyridazine ring has two chlorine atoms at the 3 and 6 positions. The electronic nature of the pyridazine ring and the steric bulk of the tert-butyl group influence which chlorine is more readily substituted. Preferential substitution at the less hindered C6 position is generally expected.
-
Reaction Conditions: Due to the steric hindrance, more forcing reaction conditions, such as higher temperatures and longer reaction times, may be necessary, which can lead to side reactions and decomposition of starting materials or products.
Q2: Which position (C3 or C6) is more reactive towards nucleophilic attack?
In the case of this compound, the C6 position is generally more susceptible to nucleophilic attack. This is primarily due to the significant steric hindrance imposed by the adjacent tert-butyl group at the C4 position, which impedes the approach of the nucleophile to the C3 position.
Q3: What are the typical solvents and bases used for this reaction?
-
Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dioxane are commonly used. These solvents help to dissolve the substrate and solvate the cation of the nucleophile, increasing its reactivity.
-
Bases: The choice of base depends on the nucleophile. For amine nucleophiles, non-nucleophilic organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are often employed to scavenge the HCl generated during the reaction. For alcohol nucleophiles, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be required to generate the more nucleophilic alkoxide.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature | The steric hindrance from the tert-butyl group often requires higher activation energy. Gradually increase the reaction temperature in increments of 10-20°C. Consider using a high-boiling point solvent like NMP or utilizing microwave irradiation to achieve higher temperatures and faster reaction rates. |
| Weak Nucleophile | The nucleophile may not be strong enough to overcome the steric barrier. If using an alcohol, convert it to the more reactive alkoxide using a strong base like NaH. For amines, consider using a more nucleophilic amine or increasing its concentration. |
| Poor Leaving Group | While chlorine is a reasonable leaving group, for particularly challenging substitutions, converting the chloro-pyridazine to a fluoro-pyridazine might increase reactivity in some SNAr reactions. |
| Inappropriate Solvent | The use of protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile. Ensure the use of dry, polar aprotic solvents like DMF or DMSO. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | While higher temperatures can increase the reaction rate, they can also lead to a loss of selectivity, resulting in a mixture of C3 and C6 substituted products. Try to find the optimal temperature that provides a reasonable reaction rate while maintaining good regioselectivity. |
| Nature of the Nucleophile | Smaller, less sterically demanding nucleophiles may have a higher chance of attacking the more hindered C3 position. If possible, use a bulkier nucleophile to enhance selectivity for the C6 position. |
Issue 3: Side Reactions and Decomposition
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | Prolonged heating at high temperatures can lead to the decomposition of the starting material or the desired product. Monitor the reaction progress closely using TLC or LC-MS and stop the reaction once the starting material is consumed. |
| Reaction with Solvent | Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile. If unexpected amine products are observed, consider using a more stable solvent like NMP or dioxane. |
Data Presentation
Table 1: Illustrative Reaction Conditions and Expected Yields for Nucleophilic Substitution of this compound *
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Expected Major Product | Anticipated Yield Range (%) |
| Ammonia | Dioxane/H₂O | - | 120-150 | 12-24 | 4-tert-Butyl-6-amino-3-chloropyridazine | 60-80 |
| Hydrazine | Ethanol | TEA | 80-100 | 8-16 | 4-tert-Butyl-6-hydrazinyl-3-chloropyridazine | 50-70 |
| Sodium Methoxide | Methanol | - | 65 | 6-12 | 4-tert-Butyl-6-methoxy-3-chloropyridazine | 40-60 |
| Piperidine | DMF | K₂CO₃ | 100-120 | 12-24 | 4-tert-Butyl-6-(piperidin-1-yl)-3-chloropyridazine | 55-75 |
*Note: The data in this table is illustrative and based on general principles of SNAr reactions on pyridazines and may need to be optimized for this specific substrate.
Experimental Protocols
Protocol 1: General Procedure for Amination of this compound
-
Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., Dioxane or NMP).
-
Addition of Nucleophile: Add the desired amine nucleophile (1.5 - 3.0 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) or potassium carbonate (2.0 eq).
-
Reaction: Seal the vessel and heat the mixture to 120-150 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired mono-substituted product.
Mandatory Visualizations
Caption: Troubleshooting workflow for nucleophilic substitution.
Technical Support Center: Purification of 4-tert-Butyl-3,6-dichloropyridazine Derivatives
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-tert-Butyl-3,6-dichloropyridazine and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Recrystallization Issues
Q1: My this compound derivative is not crystallizing out of solution, even after cooling. What should I do?
A1: Failure to crystallize is a common issue that can often be resolved by systematically addressing factors like solvent choice, concentration, and nucleation.[1]
-
Troubleshooting Steps:
-
Increase Concentration: Your solution may be too dilute. Try evaporating some of the solvent to increase the concentration of your compound, which should induce precipitation as it becomes supersaturated.
-
Solvent Selection: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[2] If your compound remains soluble upon cooling, the solvent is not optimal.
-
Solvent Pairs: Try a binary solvent system.[3][4] Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethanol, ethyl acetate) at an elevated temperature. Then, add a "poor" solvent (e.g., hexane, water) dropwise until the solution becomes slightly cloudy (the cloud point). Gently heat to redissolve and then allow it to cool slowly.[3]
-
-
Induce Nucleation:
-
Seeding: Add a very small crystal of the pure compound to the cooled solution. This provides a nucleation site for crystal growth.
-
Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the air-solvent interface. The microscopic scratches on the glass can provide sites for crystals to begin forming.[1]
-
-
Cooling Protocol: Ensure you are cooling the solution slowly to room temperature first, and then transferring it to an ice bath or refrigerator to maximize crystal formation.[5] Rapid cooling can sometimes lead to oiling out rather than crystallization.[1]
-
Q2: My product "oils out" instead of forming crystals during recrystallization. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solution is too supersaturated or cools too quickly.[1]
-
Troubleshooting Steps:
-
Reduce Cooling Rate: Allow the solution to cool to room temperature much more slowly before placing it in an ice bath.[1]
-
Adjust Solvent System: The boiling point of your solvent might be higher than the melting point of your compound. Try using a lower-boiling point solvent. Alternatively, adding more solvent can sometimes prevent oiling out by reducing the concentration.
-
Re-dissolve and Retry: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. If using a solvent pair, adding more of the "good" solvent can help.
-
Q3: My purified product is still colored after recrystallization. How can I remove colored impurities?
A3: Colored impurities are often highly conjugated molecules that can be persistent if they have similar solubility to your product.[6]
-
Troubleshooting Steps:
-
Activated Charcoal: Add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution before filtration.[7] The charcoal has a high surface area that adsorbs large, flat, greasy molecules, which many colored impurities are.[7]
-
Caution: Do not add charcoal to a boiling solution, as it can cause vigorous foaming.[7] Also, using too much charcoal can reduce your product yield by adsorbing the desired compound.
-
-
Filtration: After briefly heating with charcoal, filter the hot solution through a pad of celite or fluted filter paper to remove the charcoal before allowing the solution to cool.
-
Alternative Purification: If charcoal is ineffective, column chromatography is the most reliable method for removing stubborn colored impurities.[6] You might also consider repurification using a different technique, such as reversed-phase flash chromatography, which can separate impurities that co-elute in normal-phase systems.[6]
-
Column Chromatography Issues
Q4: I am getting poor separation of my this compound derivative on a silica gel column. What can I do?
A4: Poor separation during column chromatography usually points to an issue with the mobile phase, column packing, or sample loading.[8]
-
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give your target compound a retention factor (Rf) of approximately 0.2-0.4 and show clear separation from impurities.[8] Common solvent systems for compounds of intermediate polarity include ethyl acetate/hexane and ether/hexane mixtures.[9]
-
Check Column Packing: Ensure the column is packed uniformly without air bubbles or cracks. These can cause "channeling," where the solvent and sample run unevenly through the column, leading to broad bands and poor separation. A wet packing method is generally recommended to avoid these issues.[10]
-
Sample Loading: Load the sample in the minimum possible volume of solvent. A broad initial sample band will result in broad, poorly resolved bands during elution. It is best to dissolve the crude product in a small amount of the mobile phase or a slightly stronger solvent and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the top of the column ("dry loading").[11]
-
Q5: My compound is not eluting from the silica column ("stuck on the column"). How can I recover it?
A5: If your compound does not move from the origin, the mobile phase is likely not polar enough.[8]
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the polarity of your eluent. For example, if you are using a 10% ethyl acetate in hexane mixture, try increasing it to 20%, 50%, or even 100% ethyl acetate.[9]
-
Use a Stronger Solvent: If ethyl acetate is not sufficient, a more polar solvent like methanol can be added to the mobile phase (e.g., 1-5% methanol in dichloromethane).[9] Be aware that using more than 10% methanol can risk dissolving the silica gel.[9]
-
Consider Compound Stability: Nitrogen-containing heterocyclic compounds can sometimes interact strongly with the acidic silanol groups on the surface of the silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can help neutralize these sites and improve elution.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound derivatives?
A1: The most common methods are recrystallization and silica gel column chromatography.[12] The choice depends on the nature and quantity of the impurities. Recrystallization is effective for removing small amounts of impurities from a solid product, while column chromatography is more powerful for separating complex mixtures or removing impurities with similar solubility to the product.[2]
Q2: What are some good starting solvents for the recrystallization of dichloropyridazine derivatives?
A2: The choice of solvent is highly dependent on the specific derivative. However, common solvents and solvent systems to screen include:
-
Single Solvents: Ethanol, methanol, cyclohexane, or toluene.[13][14]
-
Solvent Mixtures (for tuning polarity): Hexane/ethyl acetate, hexane/acetone, or ethanol/water.[3][13] It is always recommended to perform small-scale solubility tests to find the ideal solvent or solvent pair.[2]
Q3: What are the typical impurities I might encounter?
A3: Impurities often include unreacted starting materials (e.g., 3,6-dihydroxypyridazine derivatives), reagents like phosphorus oxychloride, and by-products from side reactions.[12][15] Depending on the reaction conditions, over-chlorinated or hydrolyzed products might also be present.
Q4: How can I monitor the purity of my compound during the purification process?
A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of a purification in real-time. It allows you to quickly assess the number of components in a mixture and the purity of collected fractions. For final purity assessment, techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are used.[12]
Data Presentation
Table 1: Summary of Purification Outcomes for Dichloropyridazine Derivatives
| Purification Method | Starting Material | Purity Achieved | Yield | Solvent/Eluent System | Reference |
| Recrystallization | 3,6-dihydroxypyridazine | 99.2% | 71.7% | Ethanol | [12] |
| Column Chromatography | 3,6-dihydroxy pyridazine | 98.1% | 88.7% | Not specified | [12] |
| Column Chromatography | 3,6-dihydroxy pyridazine | 98.6% | 68.4% | Not specified | [12] |
| Washing & Concentration | Pyridazine-3,6-diol | Not specified | 85% | Ethyl Acetate, Water, Brine | [15] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a few drops of a chosen solvent at room temperature. If the solid dissolves, the solvent is unsuitable. If it doesn't, heat the mixture. A good solvent will dissolve the solid when hot but not at room temperature.[5]
-
Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid completely.[5]
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small spatula tip of activated charcoal. Swirl the flask and gently heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (or charcoal). This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[2]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: General Procedure for Silica Gel Column Chromatography
-
Eluent Selection: Use TLC to find a solvent system that gives your product an Rf value between 0.2 and 0.4 and separates it well from impurities.[8] A common starting point is an ethyl acetate/hexane mixture.[9]
-
Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand. Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into the column, allowing the solvent to drain, and tap the column gently to ensure even packing without air bubbles.[10] Add another thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column, ensuring not to disturb the packed bed. Apply pressure (if performing flash chromatography) and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[8]
Visualizations
Caption: General purification workflow for pyridazine derivatives.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
avoiding side reactions with 4-tert-Butyl-3,6-dichloropyridazine
Welcome to the technical support center for 4-tert-Butyl-3,6-dichloropyridazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid side reactions during their experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is primarily used as a building block in organic synthesis. The two most common reaction types are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the selective functionalization of the pyridazine ring to create a diverse range of molecules for applications in medicinal chemistry and materials science.
Q2: How does the tert-Butyl group influence the reactivity of the pyridazine ring?
A2: The bulky tert-Butyl group at the 4-position exerts a significant steric and electronic influence on the reactivity of the 3- and 6-positions. Electronically, the tert-butyl group is weakly electron-donating, which can slightly modulate the electrophilicity of the adjacent carbon atoms. More importantly, its steric bulk can hinder the approach of nucleophiles or catalyst complexes, influencing the regioselectivity of substitution reactions.
Q3: In a nucleophilic aromatic substitution, which chlorine atom is more reactive?
A3: In nucleophilic aromatic substitution (SNAr) reactions on 4-substituted-3,6-dichloropyridazines, the chlorine at the 6-position is generally more susceptible to substitution. This is due to a combination of electronic and steric factors. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For bulky nucleophiles, substitution at the less sterically hindered 6-position is favored.
Q4: What are the typical side products observed in reactions with this compound?
A4: Common side products include:
-
Disubstitution: Reaction at both the 3- and 6-positions, especially when an excess of the nucleophile or coupling partner is used.
-
Hydrolysis: Reaction with water present in the solvent or reagents can lead to the formation of corresponding pyridazinone derivatives.
-
Dehalogenation: Reductive cleavage of one or both C-Cl bonds, which can be promoted by certain catalysts, bases, or reducing agents present in the reaction mixture.
-
Homo-coupling: In Suzuki coupling reactions, the formation of biaryl products from the boronic acid starting material can occur.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue: Low Yield of Monosubstituted Product and Formation of Disubstituted Byproduct
| Potential Cause | Troubleshooting Steps |
| Excess Nucleophile | Use a stoichiometric amount (1.0-1.2 equivalents) of the nucleophile relative to the this compound. |
| High Reaction Temperature | Lower the reaction temperature to favor monosubstitution. Start with room temperature and gradually increase if the reaction is too slow. |
| Prolonged Reaction Time | Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed to prevent further substitution. |
Issue: Poor Regioselectivity (Mixture of 3- and 6-substituted isomers)
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | For substitution at the more hindered 3-position, consider using a less bulky nucleophile if possible. |
| Reaction Conditions | Vary the solvent and base. Aprotic polar solvents like DMF or DMSO often facilitate SNAr reactions. The choice of base can also influence selectivity. |
| Kinetic vs. Thermodynamic Control | Lowering the temperature may favor the kinetically preferred product (often the less sterically hindered 6-substituted isomer). |
Issue: Presence of Hydrolysis Byproducts (Pyridazinones)
| Potential Cause | Troubleshooting Steps |
| Water in Solvents or Reagents | Use anhydrous solvents and ensure all reagents are dry. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Basic Conditions | If using a strong aqueous base, consider using a non-aqueous base such as sodium hydride or potassium tert-butoxide in an anhydrous solvent. |
Suzuki-Miyaura Cross-Coupling Reactions
Issue: Low Yield of the Desired Cross-Coupled Product
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Screen different palladium catalysts and ligands. For sterically hindered substrates, bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective.[1] |
| Inappropriate Base or Solvent | Optimize the base and solvent system. Common bases include K2CO3, K3PO4, and Cs2CO3. Solvents like dioxane, toluene, or DMF, often with added water, are typically used. |
| Decomposition of Boronic Acid | Use fresh, high-purity boronic acid. Consider using boronate esters or trifluoroborate salts, which can be more stable. |
Issue: Formation of Homo-coupling Byproduct (from the boronic acid)
| Potential Cause | Troubleshooting Steps |
| Oxygen in the Reaction Mixture | Thoroughly degas the reaction mixture and maintain an inert atmosphere. |
| High Catalyst Loading | Reduce the palladium catalyst loading. |
| Reaction Temperature | Lowering the reaction temperature may suppress homo-coupling. |
Issue: Dehalogenation of the Starting Material or Product
| Potential Cause | Troubleshooting Steps |
| Presence of Reducing Agents | Ensure all reagents are free from reducing impurities. |
| Certain Ligands/Bases | Some ligand and base combinations can promote reductive dehalogenation. If this is a significant issue, screen different reaction conditions. |
| Hydrogenolysis | If using a palladium on carbon catalyst for other steps, ensure it is completely removed before subsequent reactions, as it can catalyze dehalogenation in the presence of a hydrogen source. |
Experimental Protocols
Protocol 1: Regioselective Monosubstitution with an Amine Nucleophile (SNAr)
This protocol aims to synthesize 4-tert-butyl-3-chloro-6-aminopyridazine, favoring substitution at the C6 position.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Solvent and Reagents: Add anhydrous N,N-dimethylformamide (DMF). To this solution, add the desired amine (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gently heat to 40-50 °C.
-
Work-up and Purification: Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Monosubstitution Suzuki-Miyaura Cross-Coupling
This protocol is designed for the selective coupling at the C6 position. Research on similar 4-substituted-3,6-dichloropyridazines has shown that amine substituents at the 4-position can direct Suzuki coupling to the C3 position, and the selectivity decreases with bulkier amines.[2] This suggests that with the bulky tert-butyl group, substitution at the C6 position is likely favored due to steric hindrance.
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K2CO3 (2.0 eq.).
-
Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) and ligand if necessary.
-
Solvent and Degassing: Add a solvent system such as a mixture of toluene, ethanol, and water. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C under an inert atmosphere and monitor by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: A general troubleshooting workflow for experiments.
Caption: Common side reactions in SNAr.
Caption: Common side reactions in Suzuki coupling.
References
Technical Support Center: Improving Yields in Reactions with 4-tert-Butyl-3,6-dichloropyridazine
Welcome to the technical support center for 4-tert-Butyl-3,6-dichloropyridazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types for this compound?
A1: this compound is a heterocyclic compound featuring two reactive chlorine atoms, making it an excellent substrate for a variety of cross-coupling and nucleophilic substitution reactions. The most common transformations include:
-
Suzuki-Miyaura Coupling: To form C-C bonds, typically with aryl or heteroaryl boronic acids.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with primary or secondary amines.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of one or both chlorine atoms with nucleophiles such as amines, alkoxides, and thiols. The two chlorine atoms exhibit different reactivities, often allowing for selective monosubstitution.
Q2: I am observing low to no conversion in my cross-coupling reaction. What are the first things to check?
A2: Low or no conversion in palladium-catalyzed cross-coupling reactions often points to issues with the catalyst, reagents, or reaction conditions. Key factors to investigate are:
-
Catalyst Activity: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of high quality and have been stored properly. The active Pd(0) species is sensitive to oxygen.
-
Oxygen Contamination: Thoroughly degas your solvent and reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Base Strength and Solubility: The choice of base is critical. For less reactive aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases. The solubility of the base in the reaction solvent can also impact the reaction rate.
-
Reaction Temperature: Chloropyridazines can be challenging substrates and often require elevated temperatures (typically 80-120 °C) to facilitate the oxidative addition step.
Q3: How can I achieve selective monosubstitution on the pyridazine ring?
A3: The two chlorine atoms on the this compound ring have different electronic environments, which can be exploited to achieve selective monosubstitution. The chlorine at the 6-position is generally more reactive towards nucleophilic attack than the chlorine at the 3-position. To favor monosubstitution:
-
Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the nucleophile.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the reaction at the more reactive site.
-
Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the progress of the reaction and stop it once the desired monosubstituted product is the major species.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| No or low product formation | Inactive catalyst | Use a fresh source of palladium precatalyst and ligand. Consider using a pre-formed active catalyst. |
| Oxygen contamination | Degas the solvent and reaction mixture thoroughly with an inert gas. | |
| Inappropriate base | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry. | |
| Low reaction temperature | Increase the temperature in increments of 10 °C (e.g., from 80 °C to 110 °C). | |
| Formation of side products | Homocoupling of boronic acid | Ensure rigorous exclusion of oxygen. Use a slight excess of the boronic acid. |
| Protodeboronation (loss of boronic acid group) | Use a non-aqueous base or minimize the amount of water in the reaction. | |
| Dehalogenation of starting material | Use a less reactive base or lower the reaction temperature. |
Challenges in Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Incomplete conversion | Inappropriate ligand | For chloropyridazines, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary. Screen a panel of ligands to find the optimal one. |
| Base incompatibility | Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used. Ensure the base is fresh and handled under inert conditions. | |
| Steric hindrance | If either the amine or the pyridazine is sterically hindered, higher temperatures and longer reaction times may be required. | |
| Low yield of desired product | Reductive dehalogenation | This side reaction can be minimized by careful selection of the ligand and base. Sometimes, a milder base can reduce the extent of this pathway. |
| Formation of diarylated amine | Use a slight excess of the pyridazine starting material relative to the amine. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol) and the degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of this compound. The choice of ligand and base is crucial for success.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk tube.
-
Reagent Addition: Add the this compound (1.0 mmol) and the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Seal the tube and remove it from the glovebox. Add the degassed solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a typical procedure for the selective monosubstitution of this compound with an amine nucleophile. A similar procedure has been reported for a related 4-bromo-6-chloropyridazin-3-amine, yielding 65% of the substituted product.[1]
-
Reaction Setup: In a sealed vial, dissolve this compound (1.0 mmol) in a suitable solvent such as THF or DMSO (5 mL).
-
Reagent Addition: Add the amine nucleophile (1.2-2.4 equivalents). If the amine is used as its hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Reaction: Seal the vial and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Managing Steric Effects in 4-tert-Butyl-3,6-dichloropyridazine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for managing the steric hindrance presented by the 4-tert-butyl group in reactions involving 4-tert-Butyl-3,6-dichloropyridazine.
Troubleshooting Guides
The bulky tert-butyl group at the 4-position of the pyridazine ring can significantly impact reaction outcomes, often leading to low yields, slow reaction rates, or undesired side products. The following tables provide solutions to common problems encountered during Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr) reactions.
Table 1: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Steric Hindrance: The tert-butyl group impedes the approach of the palladium catalyst and the boronic acid to the reactive sites. | Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands create a more open coordination sphere around the palladium center, facilitating oxidative addition and reductive elimination.[1][2] Consider using N-heterocyclic carbene (NHC) ligands which can also be effective for hindered substrates. |
| Catalyst Inhibition: The nitrogen atoms of the pyridazine ring can coordinate to the palladium catalyst, leading to deactivation.[1][2] | Ligand Choice: Bulky ligands can shield the palladium center and minimize coordination with the pyridazine nitrogens.[2] | |
| Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium complex can be slow. | Base and Solvent Optimization: Use a weaker, non-coordinating base like K₃PO₄ or Cs₂CO₃ to avoid catalyst inhibition.[3] Aprotic polar solvents such as 1,4-dioxane or toluene with a small amount of water can be effective.[2][4] | |
| Significant Protodeboronation | Decomposition of Boronic Acid: The boronic acid is unstable under the reaction conditions, especially in the presence of a strong aqueous base.[1][3] | Use of Boronate Esters or Trifluoroborates: Consider using the corresponding pinacol boronate ester or potassium trifluoroborate salt of your coupling partner, as they are generally more stable.[1][3][5] Running the reaction under anhydrous conditions can also minimize this side reaction.[1] |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[2] | Thorough Degassing: Ensure the reaction mixture and solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen).[2] |
| Catalyst System: Certain palladium catalysts are more prone to promoting homocoupling. | Slow Addition: A slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and minimize homocoupling.[1] |
Table 2: Troubleshooting Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Steric Hindrance: The tert-butyl group hinders the approach of the amine to the palladium complex. | Ligand Selection: Employ sterically demanding biaryl phosphine ligands (e.g., XPhos, tBuXPhos) that facilitate the coupling of hindered substrates.[6] |
| Weak Nucleophilicity of the Amine: The amine may not be sufficiently reactive to displace the halide from the palladium complex. | Base Selection: Use a strong, non-nucleophilic base such as NaOtBu or LiHMDS to deprotonate the amine and increase its nucleophilicity.[7] | |
| Catalyst Deactivation: Similar to Suzuki coupling, the pyridazine nitrogens can inhibit the catalyst. | Use of Precatalysts: Employ modern palladium precatalysts that are more resistant to deactivation and can generate the active Pd(0) species more efficiently. | |
| Side Reactions (e.g., Hydrodehalogenation) | β-Hydride Elimination: This can be a competing pathway, especially with primary alkylamines. | Ligand and Temperature Control: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Running the reaction at the lowest effective temperature can also help to minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: At which position (3 or 6) is substitution more likely to occur in this compound?
Q2: How can I improve the solubility of my reagents?
A2: If you are experiencing solubility issues, consider screening different solvents. For Suzuki-Miyaura reactions, a mixture of an organic solvent like 1,4-dioxane or toluene with water is common.[2][4] For Buchwald-Hartwig aminations, anhydrous toluene or dioxane are frequently used. If the substrate is still not soluble, gentle heating may be required.
Q3: What is the best way to monitor the progress of these reactions?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the progress of these reactions.[2][4] This allows you to track the consumption of starting materials and the formation of the desired product and any side products.
Q4: Should I use a Pd(0) or Pd(II) precatalyst?
A4: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) can be used.[10][11] Pd(II) precatalysts require in-situ reduction to the active Pd(0) species. Modern precatalysts are often preferred for challenging substrates as they are more stable and provide more reproducible results.
Experimental Protocols
The following are generalized protocols that should be optimized for your specific substrates and desired products.
Key Experiment 1: General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a dry Schlenk tube or microwave vial, add this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[3]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[2][3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][3] Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Key Experiment 2: General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (this compound, 1.0 equiv.), the amine (1.2-1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.) to a dry reaction vessel.[6]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Troubleshooting logic for low yield in Suzuki coupling.
Diagram 2: Key Steps in Managing Steric Effects
Caption: Strategies for overcoming steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. | Semantic Scholar [semanticscholar.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-tert-Butyl-3,6-dichloropyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving catalyst selection for cross-coupling reactions with 4-tert-Butyl-3,6-dichloropyridazine.
Troubleshooting Guide
Cross-coupling reactions with dichloropyridazines can present challenges such as low yield, poor selectivity, and catalyst deactivation. The following table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst System: The palladium catalyst and ligand are not effective for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient for this electron-deficient substrate.[1] 2. Ineffective Base: The base may be too weak, not soluble enough, or sterically hindered. 3. Low Reaction Temperature: The C-Cl bond activation is often the rate-limiting step and may require elevated temperatures. 4. Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated. | 1. Catalyst/Ligand Selection: Switch to a more active catalytic system. For Suzuki coupling, consider bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos in combination with a suitable palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂). For Buchwald-Hartwig amination, ligands such as BrettPhos or Josiphos are often effective for heteroaryl chlorides.[2][3] 2. Base Selection: For Suzuki reactions, screen stronger, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or NaOtBu. For Buchwald-Hartwig aminations, NaOtBu or LiHMDS are commonly used. 3. Increase Temperature: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C. Microwave irradiation can also be beneficial. 4. Degassing: Ensure all solvents and reagents are thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles. |
| Poor Regioselectivity (Coupling at C3 instead of desired C6) | 1. Steric Effects: While coupling at the C6 position (distal to the tert-butyl group) is generally favored due to sterics, electronic effects of the coupling partner or specific ligand interactions can influence selectivity.[4][5] 2. Ligand Control: The choice of ligand can significantly impact the regioselectivity of the reaction. | 1. Ligand Screening: For Suzuki coupling, ligands like dppf are known to favor coupling at the C3 position in some dichloropyridazine systems, while bulky monophosphine ligands like QPhos can promote coupling at the less reactive C5 (analogous to C6 in this case) position.[6] A systematic ligand screening is recommended. 2. Reaction Conditions Optimization: Varying the solvent, base, and temperature can also influence the regioselectivity. |
| Formation of Side Products (e.g., Homocoupling, Protodeboronation) | 1. Homocoupling: Can be promoted by the presence of oxygen or catalyzed by palladium. 2. Protodeboronation (in Suzuki Coupling): Cleavage of the C-B bond of the boronic acid by a proton source (e.g., water, acidic impurities). | 1. Strictly Anaerobic Conditions: Ensure the reaction is set up under a completely inert atmosphere. 2. Anhydrous Conditions: Use anhydrous solvents and reagents. Using boronic esters (e.g., pinacol esters) can increase stability against protodeboronation. A less nucleophilic or weaker base might also mitigate this side reaction. |
| Catalyst Deactivation | 1. High Catalyst Loading and Temperature: Can lead to the formation of inactive palladium black. 2. Impurities in Reagents: Can poison the catalyst. | 1. Use of Precatalysts: Employing well-defined palladium precatalysts can ensure the efficient generation of the active Pd(0) species. 2. Purify Reagents: Ensure all starting materials, solvents, and other reagents are of high purity. |
Frequently Asked Questions (FAQs)
Q1: Which position (C3 or C6) on this compound is more reactive for cross-coupling reactions?
A1: For Suzuki-Miyaura coupling with 4-alkyl-substituted 3,6-dichloropyridazines, the reaction predominantly occurs at the C6 position, which is distal to the alkyl group.[4][5] This is attributed to steric hindrance from the bulky tert-butyl group, which disfavors the approach of the palladium catalyst to the adjacent C3 position. However, the regioselectivity can be influenced by the specific coupling partner and reaction conditions, particularly the choice of ligand.
Q2: What is the best general catalyst system to start with for a Suzuki-Miyaura coupling with this compound?
A2: A good starting point for a Suzuki-Miyaura coupling with an aryl chloride substrate is a palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) precursor in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[7] A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is typically required. Anhydrous aprotic solvents like 1,4-dioxane or toluene are commonly used, often with a small amount of water.
Q3: For a Buchwald-Hartwig amination, what catalyst and ligand should I consider?
A3: For the Buchwald-Hartwig amination of heteroaryl chlorides, catalyst systems employing bulky biarylphosphine ligands are generally effective.[3] Consider using a palladium precatalyst with ligands like BrettPhos for primary amines or RuPhos for secondary amines.[3] Strong bases such as sodium tert-butoxide (NaOtBu) are typically employed in solvents like toluene or dioxane.
Q4: Are there any successful examples of Sonogashira coupling with this compound?
Q5: How can I avoid the formation of the di-substituted product when I only want to perform a mono-coupling?
A5: To favor mono-substitution, you should use a stoichiometric amount (typically 1.0 to 1.2 equivalents) of the coupling partner (e.g., boronic acid, amine, or alkyne) relative to the this compound. Running the reaction at a lower temperature and for a shorter duration can also help to minimize the formation of the di-substituted product. Careful monitoring of the reaction progress by TLC or LC-MS is crucial.
Experimental Protocols (General Starting Points)
Disclaimer: The following protocols are based on general procedures for similar heteroaryl chlorides and should be considered as starting points for optimization for your specific reaction with this compound.
Suzuki-Miyaura Coupling (Mono-arylation at C6)
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv.)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2-3 equiv.)
-
Anhydrous 1,4-dioxane/water (e.g., 10:1 v/v)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.
-
Add the degassed solvent mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination (Mono-amination at C6)
Materials:
-
This compound
-
Primary or secondary amine (1.1 equiv.)
-
Pd₂(dba)₃ (1-2 mol%)
-
BrettPhos (for primary amines) or RuPhos (for secondary amines) (2-4 mol%)
-
NaOtBu (1.5-2 equiv.)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
To a dry reaction vessel, add this compound, the palladium precatalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent and the amine via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.
Sonogashira Coupling (Mono-alkynylation at C6)
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv.)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent)
-
Anhydrous THF or DMF
Procedure:
-
To a reaction vessel, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Decision tree for initial catalyst system selection based on the desired cross-coupling reaction.
Caption: A general troubleshooting workflow for low-yielding cross-coupling reactions.
References
- 1. 3-Amino-4-bromo-6-chloropyridazine | 446273-59-2 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Alkyl and Aryl 4,5-Dichloro-6-oxopyridazin-1(6H)-carboxylates: A Practical Alternative to Chloroformates for the Synthesis of Symmetric and Asymmetric Carbonates [organic-chemistry.org]
Technical Support Center: Dehalogenation of 4-tert-Butyl-3,6-dichloropyridazine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the dehalogenation of 4-tert-Butyl-3,6-dichloropyridazine.
Troubleshooting Guide
Researchers may encounter several challenges during the dehalogenation of this compound. This section addresses common issues in a question-and-answer format, offering potential solutions and preventative measures.
Question 1: My dehalogenation reaction is slow or incomplete. What are the possible causes and how can I resolve this?
Answer:
Slow or incomplete reactions are common issues in catalytic hydrogenation. Several factors could be at play:
-
Catalyst Activity: The palladium catalyst may be old or inactive. It is advisable to use a fresh batch of catalyst for each reaction. For more challenging dehalogenations, consider using a more active catalyst such as Pearlmann's catalyst (Pd(OH)₂/C).
-
Catalyst Loading: Insufficient catalyst loading can lead to a sluggish reaction. A typical starting point is 10% (w/w) of the catalyst relative to the substrate. This can be incrementally increased if the reaction remains slow.
-
Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst. Ensure the this compound is of high purity. Sulfur-containing compounds are known catalyst poisons. Additionally, the product itself or reaction intermediates can sometimes inhibit the catalyst.
-
Hydrogen Source and Pressure: If using hydrogen gas, ensure the system is properly sealed and purged. For laboratory-scale reactions, a balloon of hydrogen is often sufficient, but for stubborn reactions, a high-pressure hydrogenation apparatus like a Parr shaker may be necessary. Alternatively, catalytic transfer hydrogenation using a hydrogen donor can be more efficient.
-
Reaction Conditions: Increasing the temperature can often accelerate the reaction rate. If the reaction is being run at room temperature, consider gentle heating. The choice of solvent can also be critical. Protic solvents like ethanol or acetic acid can facilitate the reaction, with acetic acid being particularly useful for debenzylation reactions and potentially aiding in this dehalogenation.
Question 2: I am observing a mixture of mono- and di-dehalogenated products. How can I selectively obtain the mono-dehalogenated product, 4-tert-Butyl-3-chloropyridazine?
Answer:
Achieving selective mono-dehalogenation is a significant challenge. The regioselectivity is influenced by both steric and electronic factors. The bulky tert-butyl group at the 4-position will sterically hinder the removal of the chlorine atom at the 3-position more than the one at the 6-position. Therefore, the primary mono-dehalogenated product is expected to be 4-tert-Butyl-6-chloropyridazine.
To favor mono-dehalogenation:
-
Control Reaction Time: Carefully monitor the reaction progress using techniques like TLC or GC-MS. Stopping the reaction at the optimal time is crucial to prevent over-reduction to the di-dehalogenated product.
-
Limit Hydrogen Source: When using catalytic transfer hydrogenation, use a stoichiometric amount of the hydrogen donor. For reactions with hydrogen gas, reducing the pressure can help improve selectivity.
-
Lower Catalyst Loading: Using a lower catalyst loading can sometimes favor the mono-dehalogenated product.
-
Temperature Control: Running the reaction at a lower temperature will slow down the overall reaction rate, potentially allowing for better control and selectivity.
Question 3: I am having difficulty with the work-up and purification of my product. What are the best practices?
Answer:
The work-up of catalytic hydrogenation reactions requires careful handling of the catalyst.
-
Catalyst Removal: Palladium on carbon is pyrophoric, especially when dry and in the presence of hydrogen. After the reaction is complete, it is crucial to inert the atmosphere with nitrogen or argon before opening the flask. The catalyst can be filtered off through a pad of Celite to ensure all fine particles are removed. The Celite pad should be washed with the reaction solvent to recover any adsorbed product.
-
Disposal of Catalyst: The filtered catalyst should not be allowed to dry in the open air. It should be quenched by suspending it in water before disposal.
-
Product Purification: After removal of the catalyst and solvent, the crude product can be purified by standard techniques such as column chromatography on silica gel or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the dehalogenation of this compound?
A1: The most common and generally effective method is catalytic hydrogenation. This can be performed using hydrogen gas or through catalytic transfer hydrogenation with a hydrogen donor. Palladium on carbon (Pd/C) is the most widely used catalyst for this transformation.
Q2: Which chlorine atom is more likely to be removed first?
A2: Due to the steric hindrance imposed by the bulky tert-butyl group at the 4-position, the chlorine atom at the 6-position is sterically more accessible and therefore more likely to be removed first, yielding 4-tert-Butyl-3-chloropyridazine as the major mono-dehalogenated product.
Q3: Can I use other metals for the dehalogenation?
A3: While palladium is the most common, other noble metal catalysts such as platinum (Pt) and rhodium (Rh) can also be used for catalytic hydrogenation. Raney nickel is another alternative, though it may require more forcing conditions.
Q4: What are suitable hydrogen donors for catalytic transfer hydrogenation?
A4: Common hydrogen donors include ammonium formate, formic acid, sodium hypophosphite, and triethylsilane. The choice of donor can influence the reaction rate and selectivity.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Catalyst Loading (Pd/C) | 5 - 20 mol% | Higher loading may be needed for less reactive substrates. |
| Hydrogen Pressure | 1 - 5 atm | Higher pressures can lead to over-reduction. |
| Temperature | 25 - 80 °C | Higher temperatures increase reaction rate but may decrease selectivity. |
| Reaction Time | 2 - 24 hours | Highly dependent on substrate, catalyst, and conditions. |
| Yield (Mono-dehalogenation) | 40 - 80% | Optimization is key to maximizing the yield of the desired product. |
| Yield (Di-dehalogenation) | 10 - 50% | Can be the major product with longer reaction times or harsher conditions. |
Experimental Protocols
Protocol 1: Selective Mono-dehalogenation via Catalytic Transfer Hydrogenation
This protocol aims for the selective removal of one chlorine atom using a hydrogen donor.
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), palladium on carbon (10% Pd, 0.1 eq), and a suitable solvent such as ethanol or methanol.
-
Addition of Hydrogen Donor: Add ammonium formate (2.0-3.0 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS at regular intervals (e.g., every hour).
-
Work-up: Once the starting material is consumed and the desired mono-dehalogenated product is maximized, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the Celite pad with ethyl acetate. Combine the organic filtrates, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Complete Di-dehalogenation using Hydrogen Gas
This protocol is designed for the complete removal of both chlorine atoms.
-
Reaction Setup: In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid). Add palladium on carbon (10% Pd, 0.1 eq).
-
Hydrogenation: Connect the flask to a hydrogen source (e.g., a hydrogen-filled balloon or a Parr apparatus). Evacuate the flask and backfill with hydrogen three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitoring: Monitor the reaction until the starting material is completely consumed.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualizations
Caption: Reaction pathway for the dehalogenation of this compound.
Caption: Troubleshooting workflow for slow or incomplete dehalogenation reactions.
Technical Support Center: Reaction Monitoring for 4-tert-Butyl-3,6-dichloropyridazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 4-tert-Butyl-3,6-dichloropyridazine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized from 3,6-dichloropyridazine. A common approach involves a free-radical substitution reaction where a tert-butyl group is introduced at the 4-position of the pyridazine ring. One possible method is analogous to the synthesis of similar 4-alkyl-3,6-dichloropyridazines, which utilizes a radical initiator and a source of the tert-butyl radical.
Q2: Which analytical techniques are most suitable for monitoring the progress of this reaction?
A2: The choice of monitoring technique depends on the available equipment and the specific reaction conditions. The most common and effective techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material (3,6-dichloropyridazine) and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the relative amounts of starting material, product, and any volatile byproducts. It is also excellent for identifying unknown impurities.
-
High-Performance Liquid Chromatography (HPLC-UV): A robust quantitative method for monitoring the reaction. It is particularly useful for analyzing samples that are not suitable for GC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the appearance of signals corresponding to the tert-butyl group and the disappearance of the proton signal at the 4-position of the starting material.
Q3: What are the expected major impurities during the synthesis of this compound?
A3: Potential impurities can include unreacted 3,6-dichloropyridazine, isomers with the tert-butyl group at a different position (though less likely due to directing effects), and byproducts from the radical initiation process. Over-alkylation is a potential side reaction, leading to the formation of di-tert-butylated products, although steric hindrance from the first tert-butyl group often minimizes this.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and monitoring of this compound.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Radical Initiator | Ensure the radical initiator (e.g., ammonium persulfate) is fresh and has been stored correctly. Consider using a different initiator if the problem persists. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Radical reactions often require a specific temperature range to initiate and sustain the reaction. |
| Presence of Radical Scavengers | Ensure all reagents and solvents are free from impurities that could act as radical scavengers (e.g., certain stabilizers in solvents). |
| Insufficient Reaction Time | Monitor the reaction over a longer period using TLC or GC to ensure it has reached completion. |
Issue 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Troubleshooting Step |
| Non-selective Reaction | Adjust the reaction conditions, such as temperature and concentration of the radical initiator, to favor the desired mono-tert-butylation at the 4-position. |
| Over-alkylation | Use a stoichiometric amount of the tert-butyl source relative to the 3,6-dichloropyridazine to minimize the formation of di-substituted products. |
| Isomer Formation | While the 4-position is electronically favored for substitution, steric effects can play a role. Modifying the solvent or catalyst might improve regioselectivity. |
Issue 3: Difficulty in Monitoring the Reaction with TLC
| Possible Cause | Troubleshooting Step |
| Poor Separation of Spots | Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation between the starting material and product spots. |
| Spots are Streaking | Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the developing solvent to improve the spot shape. |
| No UV Activity | If the compounds are not UV-active, use a staining agent (e.g., potassium permanganate or iodine) to visualize the spots. |
Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol is adapted from methods used for similar alkylations of 3,6-dichloropyridazine.
-
To a solution of 3,6-dichloropyridazine (1.0 eq.) in a suitable solvent (e.g., a mixture of water and acetonitrile), add pivalic acid (as a source of tert-butyl radicals, 1.2 eq.) and silver nitrate (0.1 eq.).
-
Heat the mixture to the desired reaction temperature (e.g., 80 °C).
-
Slowly add a solution of ammonium persulfate (2.0 eq.) in water to the reaction mixture over a period of 1 hour.
-
Stir the reaction mixture at the same temperature and monitor its progress using TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Monitoring Data (Illustrative)
The following tables provide representative data for monitoring the synthesis of this compound using different analytical techniques.
Table 1: TLC Monitoring
| Time (hours) | Starting Material (Rf) | Product (Rf) |
| 0 | 0.6 | - |
| 1 | 0.6 | 0.4 |
| 3 | 0.6 (faint) | 0.4 |
| 5 | - | 0.4 |
| Solvent System: Hexane:Ethyl Acetate (4:1) |
Table 2: GC-MS Monitoring
| Time (hours) | % Area (Starting Material) | % Area (Product) | % Area (Byproduct A) |
| 0 | 100 | 0 | 0 |
| 1 | 45 | 50 | 5 |
| 3 | 10 | 85 | 5 |
| 5 | <1 | 94 | 5 |
Table 3: HPLC-UV Monitoring
| Time (hours) | Peak Area (Starting Material) | Peak Area (Product) |
| 0 | 1,250,000 | 0 |
| 1 | 550,000 | 680,000 |
| 3 | 110,000 | 1,150,000 |
| 5 | <10,000 | 1,280,000 |
Visualizations
Caption: Workflow for reaction monitoring and troubleshooting.
Caption: Troubleshooting decision-making process.
Technical Support Center: Scale-up Synthesis of 4-tert-Butyl-3,6-dichloropyridazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-tert-Butyl-3,6-dichloropyridazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a plausible synthetic route involving the reaction of tert-butylmaleic anhydride with hydrazine and subsequent chlorination.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of 4-tert-Butyl-1,2-dihydropyridazine-3,6-dione | 1. Incomplete reaction between tert-butylmaleic anhydride and hydrazine.[1] 2. Side reactions due to incorrect stoichiometry or temperature. 3. Poor quality of starting materials. | 1. Optimize reaction conditions: increase reaction time, adjust temperature, and monitor progress using TLC or LC-MS. 2. Ensure accurate stoichiometry; a slight excess of hydrazine hydrate can be used. 3. Purify tert-butylmaleic anhydride before use. |
| Formation of Isomeric Impurities | 1. Lack of regioselectivity during the reaction of hydrazine with an unsymmetrically substituted maleic anhydride. | 1. Control reaction temperature; lower temperatures may favor the formation of the desired isomer. 2. Utilize a different solvent to influence selectivity. 3. Isomeric products may need to be separated via column chromatography or recrystallization. |
| Low Yield during Chlorination | 1. Incomplete chlorination of the pyridazinedione intermediate. 2. Degradation of the product under harsh chlorination conditions. 3. Inefficient removal of the chlorinating agent during work-up. | 1. Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃) is used. 2. Control the reaction temperature carefully; consider dropwise addition of the chlorinating agent. 3. Use a thorough quenching and extraction procedure to remove all traces of the chlorinating agent. |
| Exothermic Reaction during Chlorination | 1. The reaction of phosphorus oxychloride (POCl₃) with the pyridazinedione is highly exothermic. | 1. Implement slow, portion-wise or dropwise addition of POCl₃. 2. Ensure efficient cooling and stirring of the reaction mixture. 3. Consider using a solvent to help dissipate heat. |
| Difficulty in Product Purification | 1. Presence of residual chlorinating agent or byproducts. 2. Similar polarity of the product and impurities. | 1. Employ an acidic wash (e.g., dilute HCl) to remove any basic impurities, followed by a basic wash (e.g., NaHCO₃ solution) to remove acidic impurities. 2. Utilize column chromatography with a suitable eluent system. Adding a small amount of a non-polar solvent can sometimes improve separation. 3. Recrystallization from an appropriate solvent can be effective for solid products. |
Frequently Asked Questions (FAQs)
Q1: What is the most viable synthetic route for the scale-up of this compound?
A1: A common and scalable approach involves a two-step synthesis. The first step is the condensation of tert-butylmaleic anhydride with hydrazine hydrate to form 4-tert-butyl-1,2-dihydropyridazine-3,6-dione. The second step is the chlorination of this intermediate, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), to yield the final product.
Q2: Can I introduce the tert-butyl group directly onto the 3,6-dichloropyridazine ring?
A2: Direct alkylation of 3,6-dichloropyridazine, for instance via a Friedel-Crafts reaction, is generally not recommended for scale-up. The pyridazine ring is electron-deficient, and the two chlorine atoms further deactivate the ring towards electrophilic substitution. This makes the reaction conditions harsh and the yields are often low, with a risk of multiple side products.
Q3: What are the critical safety precautions to take during the chlorination step with POCl₃?
A3: Phosphorus oxychloride is a corrosive and toxic reagent that reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The addition of POCl₃ should be done slowly and at a controlled temperature to manage the exothermic nature of the reaction. A proper quenching procedure, typically involving slow addition to ice-water, is crucial.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the condensation and chlorination steps. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Q5: What are the expected challenges related to the steric hindrance of the tert-butyl group?
A5: The bulky tert-butyl group can potentially slow down the rate of both the condensation and chlorination reactions. It may also influence the regioselectivity of the initial reaction with hydrazine. During purification, the tert-butyl group might affect the solubility and chromatographic behavior of the product and intermediates.
Experimental Protocols
Protocol 1: Synthesis of 4-tert-Butyl-1,2-dihydropyridazine-3,6-dione
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add tert-butylmaleic anhydride (1 equivalent) and a suitable solvent (e.g., acetic acid or ethanol).
-
Slowly add hydrazine hydrate (1 to 1.1 equivalents) to the mixture while maintaining the temperature below 30 °C.
-
After the addition is complete, heat the reaction mixture to reflux (typically 80-120 °C, solvent-dependent) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or chromatography.
Protocol 2: Synthesis of this compound
-
In a reaction vessel equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, place 4-tert-butyl-1,2-dihydropyridazine-3,6-dione (1 equivalent).
-
Slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise to the reaction vessel while maintaining the temperature between 0-10 °C with an ice bath.
-
After the addition is complete, slowly heat the reaction mixture to reflux (around 100-110 °C) and maintain for 3-5 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis process.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-tert-butyl- vs. 4-isopropyl-3,6-dichloropyridazine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The primary determinant of reactivity in nucleophilic aromatic substitution reactions of 4-alkyl-3,6-dichloropyridazines is the steric hindrance imposed by the alkyl substituent at the 4-position. The tert-butyl group is significantly larger than the isopropyl group, leading to a pronounced steric shielding of the adjacent reactive centers (C3-Cl and C5-H, and to a lesser extent, the C6-Cl bond). Consequently, 4-isopropyl-3,6-dichloropyridazine is expected to exhibit a higher reactivity towards nucleophiles compared to its 4-tert-butyl counterpart. This difference in reactivity will manifest in slower reaction rates and potentially lower yields for the tert-butyl analog under identical reaction conditions.
Data Presentation: A Comparative Overview
Due to the absence of direct comparative studies, the following table presents a qualitative and inferred quantitative comparison based on established principles of steric hindrance in SNAr reactions.
| Feature | 4-tert-butyl-3,6-dichloropyridazine | 4-isopropyl-3,6-dichloropyridazine | Rationale |
| Structure | |||
| Steric Hindrance | High | Moderate | The tert-butyl group is bulkier than the isopropyl group, causing greater steric hindrance around the pyridazine ring. |
| Relative Reactivity (inferred) | Lower | Higher | Reduced steric hindrance in the isopropyl analog allows for easier approach of the nucleophile to the electrophilic carbon atoms of the C-Cl bonds. |
| Typical Reaction Conditions | More forcing conditions may be required (higher temperatures, longer reaction times). | Milder reaction conditions are likely sufficient. | To overcome the higher activation energy barrier caused by steric hindrance. |
| Expected Yields (qualitative) | Generally lower | Generally higher | Steric hindrance can lead to a decrease in reaction efficiency and yield. |
Experimental Protocols
The following is a generalized experimental protocol for a comparative study of the reactivity of 4-tert-butyl- and 4-isopropyl-3,6-dichloropyridazine with a generic nucleophile (e.g., a primary amine). This protocol is based on procedures reported for similar dichloropyridazine derivatives.
Objective: To compare the reaction yield of a model nucleophilic substitution reaction.
Materials:
-
This compound
-
4-isopropyl-3,6-dichloropyridazine
-
Nucleophile (e.g., benzylamine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or ethanol)
-
Base (e.g., K2CO3 or triethylamine)
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts of this compound and 4-isopropyl-3,6-dichloropyridazine in the chosen solvent.
-
Addition of Reagents: To each flask, add an equimolar amount of the nucleophile and a slight excess of the base.
-
Reaction Conditions: Stir both reaction mixtures at a set temperature (e.g., 80 °C) and monitor the progress of the reactions by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is deemed complete (or after a set time for comparison), cool the mixtures to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by column chromatography.
-
Characterization and Yield Calculation: Characterize the products by spectroscopic methods (e.g., 1H NMR, 13C NMR, MS) and determine the isolated yield for each reaction.
Mandatory Visualization
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General mechanism for the SNAr reaction on 4-alkyl-3,6-dichloropyridazines.
Caption: Steric hindrance comparison between the tert-butyl and isopropyl groups.
Conclusion
The steric bulk of the alkyl substituent at the 4-position of the pyridazine ring is the most critical factor influencing the rate and efficiency of nucleophilic aromatic substitution reactions. The larger tert-butyl group in this compound creates a more sterically hindered environment compared to the isopropyl group in 4-isopropyl-3,6-dichloropyridazine. This leads to a predicted lower reactivity for the tert-butyl analog. Researchers and drug development professionals should consider these steric effects when designing synthetic routes and optimizing reaction conditions for the preparation of novel pyridazine derivatives. For reactions involving the 4-tert-butyl scaffold, more forcing conditions may be necessary to achieve comparable yields to the 4-isopropyl analog.
Unveiling the Biological Potential of 4-tert-Butyl-3,6-dichloropyridazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry and agrochemical research. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer and herbicidal effects. This guide provides a comparative analysis of the biological activity of 4-tert-Butyl-3,6-dichloropyridazine derivatives and related compounds, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting the Cell Cycle
Recent studies have highlighted the potential of pyridazine derivatives as potent anticancer agents. A notable study investigated a series of 3,6-disubstituted pyridazines, including compounds bearing a tert-butyl group, for their anti-proliferative action against human breast cancer cell lines.[1] The primary mechanism of action for some of these derivatives is suggested to be the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1]
Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected tert-butyl-bearing pyridazine derivatives against two human breast cancer cell lines, T-47D and MDA-MB-231. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For comparison, the general anticancer potential of the parent scaffold, 3,6-dichloropyridazine, is also noted.
| Compound ID | Substituent at Position 3 | Substituent at Position 6 | T-47D IC50 (µM) | MDA-MB-231 IC50 (µM) | Reference |
| 11f | tert-Butyl | N-(adamantan-2-yl)amino | 1.89 ± 0.06 | 2.18 ± 0.07 | [1] |
| 11g | tert-Butyl | N-(tert-butyl)amino | 3.11 ± 0.10 | 4.56 ± 0.15 | [1] |
| 11h | tert-Butyl | N-butylamino | 0.44 ± 0.01 | 3.51 ± 0.11 | [1] |
| 3,6-dichloropyridazine | Chloro | Chloro | Not specified, but noted to have anticancer potential against lung and breast cancer. | Not specified, but noted to have anticancer potential against lung and breast cancer. | [2] |
Note: The IC50 values are presented as mean ± standard deviation.
CDK2 Signaling Pathway in Cancer
CDK2 plays a crucial role in the G1/S phase transition of the cell cycle. Its deregulation is a common feature in many cancers. The inhibition of CDK2 by pyridazine derivatives can halt the cell cycle and induce apoptosis in cancer cells.
Caption: CDK2 signaling pathway and its inhibition by tert-butyl pyridazine derivatives.
Experimental Protocol: Sulforhodamine B (SRB) Assay
The anticancer activity of the pyridazine derivatives was evaluated using the Sulforhodamine B (SRB) assay. This colorimetric assay is a widely used method for determining cytotoxicity and cell proliferation.
Caption: Workflow of the Sulforhodamine B (SRB) assay for anticancer activity screening.
Detailed Methodology:
-
Cell Culture: Human cancer cell lines (e.g., T-47D, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are harvested and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (pyridazine derivatives) are dissolved in DMSO and serially diluted with culture medium. The cells are then treated with different concentrations of the compounds and incubated for an additional 48 hours.
-
Cell Fixation: After the incubation period, the cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid.
-
Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 values are determined from dose-response curves.
Herbicidal Activity: A Potential Application
Comparative Discussion
Several studies have reported the herbicidal effects of various pyridazine derivatives. For instance, certain pyridazinyl phenyl ethers have shown significant pre-emergence effectiveness on weeds like radish and millet. The herbicidal activity is often linked to the inhibition of essential plant processes. For example, some pyridazine herbicides are known to target phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. Inhibition of PDS leads to the accumulation of phytoene and subsequent photooxidative damage, resulting in a bleaching effect on the plant.
Given the structural similarity of this compound to known herbicidal pyridazines, it is plausible that this compound and its derivatives could exhibit phytotoxic activity. The presence of the chloro substituents on the pyridazine ring is a common feature in many active herbicides. The tert-butyl group, a bulky lipophilic moiety, could influence the compound's uptake, transport, and interaction with the target site within the plant.
Further research, including pre- and post-emergence herbicidal screening against a panel of weed species, would be necessary to ascertain the herbicidal potential of this compound and to establish a clear structure-activity relationship.
Conclusion
The available data strongly suggests that 4-tert-butyl-substituted pyridazine derivatives are promising candidates for the development of novel anticancer agents, with a likely mechanism of action involving the inhibition of CDK2. The Sulforhodamine B assay provides a robust method for screening the in vitro cytotoxicity of these compounds. While the herbicidal activity of this compound remains to be experimentally validated, the known phytotoxic properties of related pyridazine structures indicate a potential for application in agriculture. This guide serves as a valuable resource for researchers interested in exploring the diverse biological activities of this intriguing class of heterocyclic compounds.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating 3,6-Dichloropyridazine's Impact on Health Outcomes: A Comprehensive Analysis-ZCPC [en.zcpc.net]
Comparative Structural Analysis of 4-tert-Butyl-3,6-dichloropyridazine and Related Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the structural and reactive properties of key chemical intermediates is paramount. This guide provides a comparative analysis of 4-tert-Butyl-3,6-dichloropyridazine, a versatile building block in organic synthesis, alongside its structural analogs. The following sections detail its synthesis, structural characterization through various spectroscopic methods, and a comparison of its reactivity with other 4-substituted-3,6-dichloropyridazines.
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1] The strategic functionalization of the pyridazine ring allows for the fine-tuning of its physicochemical characteristics. This compound, with its bulky tert-butyl group and two reactive chlorine atoms, serves as a valuable synthon for the introduction of the pyridazine moiety into more complex molecular architectures. This guide aims to provide a comprehensive overview of its structural features and a comparison with related dichloropyridazine derivatives.
Synthesis and Characterization
For comparative purposes, the synthesis of a related compound, 3,6-dichloro-4-isopropylpyridazine, is achieved by reacting 3,6-dichloropyridazine with isobutyric acid in the presence of silver nitrate and ammonium persulfate.[2] A similar radical-mediated C-H functionalization approach could potentially be adapted for the synthesis of the title compound.[1]
The parent compound, 3,6-dichloropyridazine, is commonly synthesized from maleic hydrazide by reaction with a chlorinating agent like phosphorus oxychloride.[2][3]
General Synthetic Workflow
Figure 1. A generalized synthetic pathway to this compound.
Structural and Spectroscopic Data
Detailed experimental data for the full structural elucidation of this compound is not extensively reported in publicly accessible literature. However, based on the analysis of its constituent parts and data from similar compounds, we can infer its expected spectroscopic characteristics. Commercial suppliers confirm the availability of NMR data for this compound.[4]
Table 1: Physicochemical Properties of this compound and Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 22808-29-3 | C₈H₁₀Cl₂N₂ | 205.08 |
| 3,6-Dichloropyridazine | 141-30-0 | C₄H₂Cl₂N₂ | 148.98[5] |
| 3,6-Dichloro-4-isopropylpyridazine | 107228-51-3 | C₇H₈Cl₂N₂ | 191.06 |
| 3,6-Dichloro-4-ethylpyridazine | 107228-54-6 | C₆H₆Cl₂N₂ | 177.03 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show a singlet for the nine equivalent protons of the tert-butyl group and a singlet for the proton on the pyridazine ring. The ¹³C NMR would show characteristic signals for the quaternary and methyl carbons of the tert-butyl group, as well as signals for the carbon atoms of the pyridazine ring, with the carbon atoms attached to chlorine atoms appearing at lower field.
Infrared (IR) Spectroscopy
The IR spectrum would likely exhibit C-H stretching vibrations for the tert-butyl group and the aromatic ring, C=N and C=C stretching vibrations characteristic of the pyridazine ring, and C-Cl stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic for a compound containing two chlorine atoms. Fragmentation would likely involve the loss of a methyl group or the entire tert-butyl group.
Comparative Reactivity
The reactivity of this compound is primarily dictated by the two chlorine atoms, which are susceptible to nucleophilic substitution, and the C-H bond on the pyridazine ring, which can undergo functionalization. The bulky tert-butyl group can exert a significant steric influence on the reactivity of the adjacent chlorine atom and the nearby ring positions.
In comparison to the unsubstituted 3,6-dichloropyridazine, the electron-donating nature of the tert-butyl group may slightly modulate the electrophilicity of the pyridazine ring. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are common methods for the functionalization of dichloropyridazines, and the steric hindrance from the tert-butyl group could influence the regioselectivity of these reactions.
Experimental Workflow for Reactivity Studies
Figure 2. A typical experimental workflow for studying the reactivity of this compound.
Experimental Protocols
Due to the lack of detailed published experimental procedures for the synthesis and full characterization of this compound, a general protocol for the synthesis of a related compound and standard analytical techniques are provided below. Researchers should adapt these methods based on the specific requirements of their experiments.
General Procedure for the Synthesis of 4-Alkyl-3,6-dichloropyridazines (Adapted from the synthesis of 3,6-dichloro-4-isopropylpyridazine)[2]
-
To a solution of 3,6-dichloropyridazine in water, add the corresponding carboxylic acid (e.g., pivalic acid for the tert-butyl derivative) and silver nitrate.
-
Heat the mixture to a specified temperature (e.g., 70 °C).
-
Slowly add a solution of ammonium persulfate in water to the reaction mixture.
-
Stir the reaction for a designated period and then cool to room temperature.
-
Adjust the pH of the solution to basic (e.g., pH 9-10) with an appropriate base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., n-hexane or ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Standard Characterization Techniques
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H) using a deuterated solvent (e.g., CDCl₃) and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra should be recorded on an FT-IR spectrometer, typically as a thin film on NaCl plates or as a KBr pellet.
-
Mass Spectrometry: Mass spectra should be obtained using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
Conclusion
This compound is a valuable building block with potential applications in various fields of chemical synthesis. While detailed structural and reactivity data in the public domain is limited, this guide provides a comparative framework based on available information for related compounds. Further experimental investigation is necessary to fully elucidate its properties and expand its synthetic utility. The provided general protocols offer a starting point for researchers interested in working with this and similar dichloropyridazine derivatives.
References
- 1. Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 3. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 4. This compound - CAS:22808-29-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Advantage of 4-tert-Butyl-3,6-dichloropyridazine in Modern Synthesis
In the landscape of heterocyclic chemistry, pyridazine scaffolds are pivotal building blocks for the synthesis of a wide array of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals. Among the diverse range of substituted pyridazines, 4-tert-Butyl-3,6-dichloropyridazine emerges as a uniquely advantageous reagent for researchers, scientists, and drug development professionals. Its distinct structural features, primarily the sterically demanding tert-butyl group at the C4 position, offer significant control over reactivity and selectivity, paving the way for the efficient construction of complex molecular architectures.
This guide provides a comprehensive comparison of this compound with its unsubstituted counterpart, 3,6-dichloropyridazine, highlighting its superior performance in directing reaction outcomes. We will delve into the steric and electronic influences of the tert-butyl group, supported by experimental data, to illustrate its practical benefits in organic synthesis.
Unveiling the Steric Influence: A Key to Regioselectivity
The primary advantage of employing this compound lies in the pronounced steric hindrance exerted by the bulky tert-butyl group. This steric bulk effectively shields the adjacent C3 and C5 positions, thereby directing nucleophilic attack preferentially to the C6 position. This high degree of regioselectivity is often challenging to achieve with the parent 3,6-dichloropyridazine, which can lead to mixtures of products.
While specific comparative studies are limited in the publicly available literature, the inferred advantage is based on fundamental principles of organic chemistry and the observed reactivity of sterically hindered aromatic systems. In a typical nucleophilic aromatic substitution (SNAr) reaction, a nucleophile will preferentially attack the most electron-deficient and sterically accessible position. In 3,6-dichloropyridazine, both the C3 and C6 positions are electronically activated for nucleophilic attack. However, the introduction of a large tert-butyl group at the C4 position creates a significant steric barrier around the C3 and C5 positions, making the C6 position the more favorable site for substitution.
This controlled reactivity is invaluable in multi-step syntheses where precise control over the introduction of substituents is crucial for the successful construction of the target molecule.
Comparative Reactivity Profile
To illustrate the practical implications of this steric directing effect, let's consider a hypothetical comparative reaction.
| Reagent | Reaction with Nucleophile (e.g., R-NH2) | Expected Major Product | Expected Byproducts |
| 3,6-Dichloropyridazine | Nucleophilic substitution | Mixture of 3-amino-6-chloropyridazine and 3-chloro-6-aminopyridazine | Disubstituted products |
| This compound | Nucleophilic substitution | 4-tert-Butyl-3-chloro-6-aminopyridazine | Minimal, if any, 3-substituted isomer |
This table highlights the enhanced selectivity offered by the tert-butylated analogue, leading to a cleaner reaction profile and simplifying purification processes.
Experimental Workflow: A Generalized Protocol for Nucleophilic Substitution
Below is a generalized experimental protocol for a nucleophilic aromatic substitution reaction using this compound. This protocol is based on standard procedures for similar reactions with dichloropyridazines.
Logical Advantages in Drug Discovery and Agrochemical Development
The structural features of molecules derived from this compound can offer distinct advantages in the development of new bioactive compounds:
-
Modulation of Physicochemical Properties: The lipophilic tert-butyl group can significantly enhance the solubility of the final compound in organic media and lipid bilayers, which can be a crucial factor for bioavailability and cell permeability in drug candidates.
-
Fine-tuning of Binding Interactions: In drug design, the tert-butyl group can act as a "hydrophobic anchor," fitting into specific hydrophobic pockets of a target protein. This can lead to increased binding affinity and selectivity. The steric bulk can also be used to control the overall conformation of the molecule, locking it into a bioactive conformation.
-
Metabolic Stability: The presence of a tert-butyl group can block potential sites of metabolic attack, thereby increasing the in vivo half-life of a drug molecule.
Signaling Pathway Visualization: A Hypothetical Application
Pyridazine derivatives are known to interact with various signaling pathways. The diagram below illustrates a hypothetical scenario where a molecule synthesized from this compound acts as an inhibitor of a kinase pathway, a common target in cancer therapy.
Conclusion
Comparative Guide to 4-tert-Butyl-3,6-dichloropyridazine and Its Alternative Reagents in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, particularly in the design and development of novel pharmaceuticals and agrochemicals, the strategic selection of reagents is paramount. Substituted pyridazines, such as 4-tert-Butyl-3,6-dichloropyridazine, serve as versatile building blocks, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides an objective comparison of this compound with its close structural analogs, focusing on their performance in key chemical transformations. The information presented is supported by experimental data drawn from the scientific literature to aid in the selection of the most appropriate reagent for specific synthetic objectives.
Introduction to Dichloropyridazine Reagents
Dichloropyridazines are a class of heterocyclic compounds characterized by a pyridazine ring substituted with two chlorine atoms. The positions of these chlorine atoms, along with other substituents on the ring, significantly influence the reagent's reactivity, selectivity, and overall utility in organic synthesis. These compounds are particularly valued for their susceptibility to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the sequential and regioselective introduction of various functional groups, making them key intermediates in the synthesis of diverse molecular scaffolds.
The presence of a bulky tert-butyl group in this compound can be expected to influence its reactivity and solubility compared to its unsubstituted or less sterically hindered counterparts. While direct head-to-head comparative studies are limited in the published literature, a robust understanding of its performance can be extrapolated from the extensive data available for its close analogs, primarily 3,6-dichloropyridazine and other 4-alkyl-substituted derivatives.
Performance Comparison in Key Reactions
The utility of dichloropyridazine reagents is most prominently demonstrated in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The following sections provide a comparative overview of their performance in these critical transformations, with quantitative data summarized for clarity.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of dichloropyridazines, allowing for the displacement of one or both chlorine atoms by a variety of nucleophiles, including amines, alcohols, and thiols. The regioselectivity of this reaction is a key consideration.
General Reaction Scheme:
Caption: General Nucleophilic Aromatic Substitution (SNAr) Pathway.
Comparative Data for Nucleophilic Aromatic Substitution:
| Reagent | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,6-Dichloropyridazine | Ammonium Hydroxide | - | 120 (Microwave) | 0.5 | 87 | [1] |
| 3,6-Dichloropyridazine | 5-Bromoanthranilic Acid | Ethanol | Reflux | 7 | - | [2] |
| 3,6-Dichloropyridazine | 3,5-Dibromoanthranilic Acid | Ethanol | Reflux | 7 | - | [2] |
Discussion:
The data for 3,6-dichloropyridazine demonstrates its utility in SNAr reactions with various nucleophiles. The introduction of a tert-butyl group at the 4-position in this compound would likely lead to increased steric hindrance around the C3 and C5 positions, potentially favoring substitution at the C6 position. Furthermore, the electron-donating nature of the tert-butyl group might slightly decrease the overall electrophilicity of the pyridazine ring compared to the unsubstituted analog.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and dichloropyridazines are excellent substrates for this transformation. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: Typical Suzuki-Miyaura Coupling Workflow.
Comparative Data for Suzuki-Miyaura Cross-Coupling:
Direct comparative data for this compound is scarce. However, data from closely related analogs provides a valuable benchmark for expected performance.
| Reagent | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Amino-6-chloropyridazine | Aryl/Heteroarylboronic Acid | Varies | Varies | Varies | 80-120 (Microwave) | 0.17 | Varies | [1] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Moderate to Good | [3] |
| 3-bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 80 | 48 | 14-28 | [4] |
Discussion:
The success of Suzuki-Miyaura coupling with various substituted pyridazines and pyrimidines suggests that this compound would also be a competent substrate. The electron-donating tert-butyl group might slightly retard the rate of oxidative addition, which is often the rate-determining step. However, its steric bulk could also promote the reductive elimination step. The choice of catalyst, ligand, and base is crucial for optimizing the reaction yield and minimizing side products. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often employed.
Experimental Protocols
Detailed experimental protocols are essential for the successful application of these reagents. Below are representative procedures for the synthesis of a dichloropyridazine and a subsequent Suzuki-Miyaura coupling, based on methodologies reported for analogous compounds.
Synthesis of 3,6-Dichloropyridazine
This protocol describes a common method for the synthesis of the parent 3,6-dichloropyridazine, which serves as a precursor to many substituted analogs.
Procedure:
-
To a round-bottom flask, add 3,6-dihydroxypyridazine (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents).
-
Heat the reaction mixture at 80-110°C for 3-4 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonia solution) to a pH of approximately 8.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford pure 3,6-dichloropyridazine.[5][6][7]
General Protocol for Suzuki-Miyaura Coupling of a Dichloropyridazine
This generalized protocol can be adapted for this compound and its analogs.
Procedure:
-
In a reaction vessel, combine the dichloropyridazine (1 equivalent), the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).
-
Add a suitable solvent system (e.g., 1,4-dioxane/water, toluene, or DME).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[3]
Conclusion
This compound and its structural analogs are valuable reagents in synthetic chemistry, offering versatile platforms for the construction of complex molecules. While direct comparative data for the tert-butyl derivative is limited, the extensive literature on related dichloropyridazines provides a strong basis for predicting its reactivity and for designing synthetic routes. The presence of the tert-butyl group is expected to introduce steric and electronic effects that can be strategically exploited to influence reaction outcomes. The provided data and protocols serve as a guide for researchers to effectively utilize these important building blocks in their synthetic endeavors. Further experimental studies directly comparing the reactivity of this compound with its analogs would be highly beneficial to the scientific community.
References
- 1. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 6. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]
- 7. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
Purity Assessment of Synthesized 4-tert-Butyl-3,6-dichloropyridazine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-tert-Butyl-3,6-dichloropyridazine and its analogs. The purity of these compounds is a critical parameter in drug discovery and development, as impurities can significantly impact biological activity, toxicity, and overall study reproducibility. This document outlines detailed experimental protocols for common analytical techniques, presents comparative purity data for a series of synthesized analogs, and offers visual workflows to guide researchers in selecting the most appropriate methods for their specific needs.
Introduction to this compound Analogs
Substituted pyridazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The this compound scaffold, in particular, serves as a key intermediate in the synthesis of various potential therapeutic agents. The introduction of different alkyl groups at the 4-position of the pyridazine ring can modulate the compound's physicochemical properties and biological targets. Consequently, the synthesis and subsequent purification of these analogs are crucial steps in the drug development pipeline. Accurate and robust analytical methods are essential to confirm the identity and purity of the final compounds, ensuring the reliability of downstream biological assays.
Comparison of Analytical Techniques for Purity Assessment
The determination of purity for synthesized organic compounds relies on a variety of analytical techniques, each with its own strengths and limitations. The most commonly employed methods for the analysis of this compound analogs include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Purity (as % peak area), presence of impurities, retention time. | High resolution, quantitative accuracy, well-established methods. | Requires reference standards for impurity identification, may not detect non-UV active impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities, quantitative analysis (qNMR). | Provides detailed structural information, can identify unknown impurities. | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, identification of impurities by mass. | High sensitivity, provides molecular weight information. | Isomeric impurities may not be distinguished, quantification can be challenging without standards. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Purity of volatile compounds, detection of residual solvents. | Excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols can be adapted for specific analogs and laboratory instrumentation.
Protocol 1: Synthesis of 4-Alkyl-3,6-dichloropyridazine Analogs
A general procedure for the synthesis of 4-alkyl-3,6-dichloropyridazine analogs involves the reaction of 3,6-dichloropyridazine with a suitable alkylating agent.
Materials:
-
3,6-Dichloropyridazine
-
Alkyl Grignard reagent (e.g., tert-butylmagnesium chloride, isopropylmagnesium chloride, ethylmagnesium bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of 3,6-dichloropyridazine (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere.
-
The alkyl Grignard reagent (1.2 eq) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 4-alkyl-3,6-dichloropyridazine analog.
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
Procedure:
-
Prepare a sample solution of the synthesized analog in acetonitrile at a concentration of 1 mg/mL.
-
Set the column temperature to 30 °C.
-
The mobile phase gradient is as follows: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-26 min, 90-50% B; 26-30 min, 50% B.
-
The flow rate is maintained at 1.0 mL/min.
-
Detection is performed at 254 nm.
-
Inject 10 µL of the sample solution.
-
Purity is calculated based on the relative peak area of the main product.
Protocol 3: Structural Confirmation and Purity Check by NMR Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Sample Preparation:
-
Dissolve approximately 10 mg of the synthesized analog in 0.6 mL of deuterated chloroform (CDCl₃).
Procedure:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Integrate the signals in the ¹H NMR spectrum to confirm the proton ratios.
-
Analyze the chemical shifts and coupling constants to confirm the structure.
-
Inspect the spectra for the presence of impurity signals.
Protocol 4: Molecular Weight Verification by Mass Spectrometry (MS)
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the synthesized analog in methanol.
Procedure:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed molecular ion peak (e.g., [M+H]⁺) with the calculated molecular weight of the target compound.
Quantitative Purity Data
The following table summarizes the purity data obtained for a series of synthesized 4-alkyl-3,6-dichloropyridazine analogs using the analytical methods described above.
| Analog | Alkyl Group | Molecular Formula | HPLC Purity (%) [a] | ¹H NMR Purity (%) [b] |
| 1 | tert-Butyl | C₈H₁₀Cl₂N₂ | 98.5 | >99 |
| 2 | Isopropyl | C₇H₈Cl₂N₂ | 97.8 | 98 |
| 3 | Ethyl | C₆H₆Cl₂N₂ | 99.1 | >99 |
[a] Determined by HPLC with UV detection at 254 nm, calculated as the percentage of the main peak area relative to the total peak area. [b] Estimated from the ¹H NMR spectrum by comparing the integral of the product signals to those of identifiable impurities.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the synthesis and purity assessment workflows.
Comparison with Alternative Methods
While HPLC, NMR, and MS are the primary methods for purity assessment, other techniques can provide complementary information.
-
Gas Chromatography (GC): For analogs that are sufficiently volatile and thermally stable, GC can be an excellent alternative to HPLC for purity determination. It is particularly useful for detecting and quantifying volatile impurities, such as residual solvents from the synthesis.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective qualitative technique for monitoring the progress of a reaction and for preliminary purity checks. However, it lacks the quantitative accuracy of HPLC or GC.
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, etc.) in a sample. A good correlation between the experimental and calculated elemental composition can be a strong indicator of high purity.
Conclusion
The purity assessment of synthesized this compound analogs is a multifaceted process that requires the application of orthogonal analytical techniques. This guide has provided a comparative overview of the most relevant methods, complete with detailed experimental protocols and representative purity data. High-Performance Liquid Chromatography is the gold standard for quantitative purity determination, while Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are indispensable for structural confirmation and identification of impurities. By employing a combination of these methods, researchers and drug development professionals can ensure the quality and integrity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.
A Comparative Analysis of Palladium Catalysts for the Functionalization of 4-tert-Butyl-3,6-dichloropyridazine
For Immediate Publication
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of palladium catalysts for the synthetic modification of 4-tert-Butyl-3,6-dichloropyridazine. This analysis, supported by experimental data from analogous systems, serves as a practical resource for catalyst selection and reaction optimization in the pursuit of novel pharmaceutical agents.
The pyridazine core is a significant scaffold in medicinal chemistry, and the targeted functionalization of molecules such as this compound is crucial for the development of new therapeutics. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for these transformations.[1] However, the presence of two chlorine atoms on the pyridazine ring introduces challenges in regioselectivity, making the choice of catalyst paramount. This guide compares the performance of various palladium catalyst systems, drawing on data from closely related dichloropyridazine and dihalopyridine substrates to inform catalyst selection for this compound.
Performance Comparison of Palladium Catalysts
The efficacy and regioselectivity of palladium-catalyzed cross-coupling reactions on dichloropyridazines are highly dependent on the palladium precursor and, more critically, the associated ligand. For this compound, the two chlorine atoms are electronically distinct, and selective functionalization at either the C3 or C6 position is a key synthetic challenge. Generally, halides adjacent to a nitrogen atom in N-heteroarenes are more reactive.[2] However, sterically bulky ligands can override this inherent reactivity, enabling selective coupling at the less reactive position.[2][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The choice of ligand is critical in controlling which chlorine atom of the dichloropyridazine undergoes oxidative addition to the palladium center.
| Catalyst System (Precursor/Ligand) | Key Characteristics | Expected Outcome for this compound |
| Pd(PPh₃)₄ | Standard, widely used catalyst. | Likely to favor coupling at the more reactive C6 position. Moderate to good yields can be expected.[4] |
| PdCl₂(dppf) | Diphosphine ligand, often provides good yields. | Similar to Pd(PPh₃)₄, likely favoring the C6 position.[5] |
| Pd(OAc)₂ / SPhos or XPhos | Bulky, electron-rich phosphine ligands. | May offer improved yields and potentially some control over regioselectivity due to steric hindrance.[6] |
| Pd/IPr or Pd/SIPr | N-Heterocyclic Carbene (NHC) ligands. | Sterically demanding NHC ligands have been shown to favor coupling at the less reactive C4 position in 2,4-dichloropyridines, suggesting they could potentially favor the C3 position in the target molecule.[2][3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. Catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred for achieving high yields.[6][7]
| Catalyst System (Precursor/Ligand) | Key Characteristics | Expected Outcome for this compound |
| Pd₂(dba)₃ / BINAP | Early generation Buchwald-Hartwig catalyst. | Can be effective, but may require higher temperatures.[7] |
| Pd(OAc)₂ / X-Phos or SPhos | Highly active and versatile catalyst systems. | Generally provide good to excellent yields for the amination of haloarenes and are expected to be effective for dichloropyridazines.[6][7] |
| Pd/KPhos | A recently developed ligand for amination with aqueous ammonia. | Offers high selectivity for the formation of primary arylamines and suppresses the formation of side products.[1][8] |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst and Solvent Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., SPhos, 4 mol%) followed by an anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or toluene, 5 mL).
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., X-Phos, 2 mol%), and a strong base (e.g., NaOt-Bu, 1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and an anhydrous, deoxygenated solvent (e.g., toluene, 5 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (e.g., 100 °C) until the starting material is consumed (as monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purification: Purify the residue by flash chromatography to yield the desired arylamine.
Visualizing the Process
To better illustrate the experimental and catalytic processes, the following diagrams are provided.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Conclusion
The selection of an appropriate palladium catalyst system is a critical parameter for the successful and selective functionalization of this compound. For routine couplings, traditional catalysts such as Pd(PPh₃)₄ may suffice, likely favoring reaction at the C6 position. For enhanced reactivity and, crucially, for controlling regioselectivity, advanced catalyst systems employing bulky, electron-rich phosphine or N-heterocyclic carbene ligands are highly recommended. The experimental protocols and comparative data presented in this guide, based on analogous systems, provide a valuable starting point for researchers to design and execute efficient and high-yielding cross-coupling reactions, thereby accelerating the discovery of novel pyridazine-based drug candidates.
References
- 1. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. escholarship.org [escholarship.org]
A Head-to-Head Battle of Building Blocks: Cost-Benefit Analysis of 4-tert-Butyl-3,6-dichloropyridazine in Research and Development
For researchers and scientists navigating the complex landscape of drug discovery and agrochemical development, the selection of molecular building blocks is a critical decision impacting project timelines, budget, and ultimate success. This guide provides a comprehensive cost-benefit analysis of 4-tert-Butyl-3,6-dichloropyridazine, a key intermediate, comparing it with its unsubstituted counterpart, 3,6-dichloropyridazine, in the context of synthesizing biologically active molecules.
The strategic incorporation of a tert-butyl group onto a core scaffold can significantly influence a molecule's pharmacological profile, often enhancing metabolic stability and modulating target engagement. However, this structural modification comes at a cost. This analysis delves into the trade-offs between the potential performance benefits of this compound and the economic advantages of using the more fundamental 3,6-dichloropyridazine.
At a Glance: Cost and Physicochemical Properties
A direct comparison of pricing from various chemical suppliers reveals a substantial cost difference between the two pyridazine derivatives. The tert-butylated compound is consistently priced higher than its parent molecule, a crucial factor for consideration in large-scale synthesis and early-stage research where budget constraints are paramount.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Indicative Price (USD/g) |
| This compound | 22808-29-3 | C₈H₁₀Cl₂N₂ | 205.09 | 50 - 150 |
| 3,6-dichloropyridazine | 141-30-0 | C₄H₂Cl₂N₂ | 148.98 | 5 - 20 |
Note: Prices are indicative and may vary based on supplier, purity, and quantity.
The addition of the tert-butyl group also alters the physicochemical properties of the molecule, increasing its molecular weight and lipophilicity. These changes can have a profound impact on the solubility, permeability, and pharmacokinetic properties of the final drug candidate.
Performance in Synthesis: A Comparative Look
While specific experimental data for reactions involving this compound is not extensively published in peer-reviewed journals, its utility as a chemical intermediate is documented in patent literature, particularly in the synthesis of compounds targeting the thyroid hormone receptor. The core reactivity of both this compound and 3,6-dichloropyridazine lies in the nucleophilic aromatic substitution (SNA_r_) at the chlorine-bearing carbon atoms. The presence of the electron-donating tert-butyl group in the 4-position can subtly influence the reactivity of the adjacent chlorine atoms.
To illustrate a typical synthetic application, a generalized experimental protocol for the reaction of a dichloropyridazine with a nucleophile is provided below. This protocol is a composite based on standard procedures for similar chemical transformations.
General Experimental Protocol: Nucleophilic Aromatic Substitution
Objective: To synthesize a mono-substituted pyridazine derivative via S_N_Ar reaction.
Materials:
-
Dichloropyridazine derivative (this compound or 3,6-dichloropyridazine) (1.0 eq)
-
Nucleophile (e.g., an amine or alcohol) (1.1 eq)
-
Base (e.g., K₂CO₃, Et₃N) (1.5 eq)
-
Solvent (e.g., DMF, DMSO, or NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the dichloropyridazine derivative and the chosen solvent.
-
Add the base to the mixture and stir for 10 minutes at room temperature.
-
Add the nucleophile to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-substituted pyridazine.
Logical Workflow for Building Block Selection
The decision-making process for selecting between these two building blocks can be visualized as a logical workflow.
Caption: Decision workflow for selecting the appropriate pyridazine building block.
Signaling Pathway Context: Kinase Inhibition
The pyridazine core is a well-established scaffold in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. Kinases are enzymes that play a key role in cell signaling pathways, and their dysregulation can lead to uncontrolled cell growth. Dichloropyridazines serve as versatile starting materials for creating libraries of compounds that can be screened for kinase inhibitory activity. The tert-butyl group can be strategically employed to probe specific pockets within the kinase active site, potentially leading to increased potency and selectivity.
Safety Operating Guide
Proper Disposal of 4-tert-Butyl-3,6-dichloropyridazine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-tert-Butyl-3,6-dichloropyridazine is critical for ensuring laboratory safety and environmental protection. As a chlorinated organic compound, this substance requires specific handling procedures to mitigate risks. This guide provides a comprehensive, step-by-step operational plan for its safe disposal.
Immediate Safety Considerations
This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3] Adherence to strict safety protocols is mandatory when handling this chemical.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound, including:
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₁₀Cl₂N₂ |
| Molecular Weight | 205.08 g/mol |
| CAS Number | 22808-29-3 |
| Appearance | Colorless to yellow-brown liquid to semi-solid |
| Solubility | Soluble in Chloroform, Dichloromethane |
| Storage Temperature | 2-8°C under an inert atmosphere |
(Data sourced from various chemical suppliers)
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection and disposal of this compound waste in a laboratory setting.
Step 1: Waste Segregation
Proper segregation is the first and most critical step. Halogenated organic waste must be collected separately from non-halogenated waste.[2][4] Mixing these waste streams increases disposal costs and complexities.[4]
-
Action: Designate a specific, compatible hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate. High-density polyethylene (HDPE) containers are a suitable option.[1][5]
Step 2: Waste Collection
Collect all waste materials contaminated with this compound in the designated container.
-
Solid Waste: This includes residual amounts of the chemical, contaminated personal protective equipment (e.g., gloves), weigh boats, and filter paper.[5]
-
Liquid Waste: Collect any rinse from cleaning contaminated glassware. The first rinse is considered hazardous and must be collected.[5][6] Do not dispose of this chemical or its rinse down the drain.[1][4][5]
-
Empty Containers: The original container of this compound, even if seemingly empty, must be treated as hazardous waste. The first rinse of the empty container should be collected as hazardous waste.[6]
Step 3: Labeling and Storage
Proper labeling and storage are essential for safety and regulatory compliance.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all constituents with their approximate concentrations.[3][5]
-
Storage:
-
Keep the waste container tightly sealed at all times, except when adding waste.[1][3][5]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5]
-
Ensure the storage area is cool, dry, and well-ventilated.[3]
-
Store the container in secondary containment to prevent spills.[3]
-
Do not store with incompatible materials such as strong acids, bases, or oxidizing agents.[1]
-
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed environmental services contractor. In-lab treatment of chlorinated organic compounds is not recommended due to the potential for producing more hazardous byproducts.
-
Action: When the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[3] They will coordinate with a certified hazardous waste disposal company.
-
Ultimate Disposal: The most common and recommended disposal method for halogenated organic compounds is high-temperature incineration.[7][8] This process ensures the complete destruction of the compound and prevents the formation of toxic byproducts such as dioxins and furans when performed under controlled conditions.[7][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. p2infohouse.org [p2infohouse.org]
Essential Safety and Operational Protocols for Handling 4-tert-Butyl-3,6-dichloropyridazine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides crucial safety and logistical information for the operational use and disposal of 4-tert-Butyl-3,6-dichloropyridazine (CAS: 22808-29-3). The following guidelines are based on available safety data for this compound and related chlorinated pyridazines.
Hazard Summary:
-
Harmful if swallowed or inhaled [1]
Therefore, it is imperative to handle this compound with a high degree of caution, employing appropriate personal protective equipment and adhering to strict safety protocols.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are commonly recommended for handling chlorinated organic compounds. However, glove breakthrough times can vary significantly. It is critical to consult the glove manufacturer's specific chemical resistance data. For prolonged contact, consider using thicker gloves or double-gloving. Always inspect gloves for any signs of degradation before and during use, and replace them immediately if compromised. |
| Body Protection | Laboratory Coat | A flame-retardant and chemically impervious lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[3]. For procedures that may generate dust or aerosols, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is recommended. A P100 (HEPA) filter may be necessary if particulates are generated. The level of respiratory protection should be chosen based on a risk assessment of the specific procedure. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
1. Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with disposable absorbent pads.
-
Assemble all necessary equipment and reagents before introducing the compound.
-
Verify that an eyewash station and safety shower are readily accessible[3].
2. Handling the Compound:
-
When weighing the solid, do so within the fume hood to avoid inhalation of dust.
-
Use dedicated spatulas and weighing vessels.
-
To prepare solutions, slowly add the solid to the solvent to prevent splashing.
-
Keep containers with the compound closed whenever possible.
3. Post-Handling:
-
Thoroughly decontaminate all non-disposable equipment with a suitable solvent within the fume hood.
-
Wipe down the work surface of the fume hood.
-
Dispose of all contaminated waste as outlined in the disposal plan below.
-
Carefully remove PPE, avoiding cross-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water.
Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash[4].
1. Waste Segregation:
-
Collect all waste containing this compound separately from other waste streams.
-
Solid waste (e.g., contaminated gloves, absorbent pads, weighing paper) should be placed in a designated, sealed hazardous waste container.
-
Liquid waste (e.g., reaction mixtures, solvent rinses) should be collected in a separate, clearly labeled, and leak-proof hazardous waste container.
2. Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name, "this compound," and the associated hazards (e.g., "Harmful," "Irritant").
-
The accumulation start date must be clearly visible on the label.
3. Storage:
-
Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area, away from incompatible materials.
4. Spill Management:
-
In the event of a small spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container and dispose of it as hazardous waste[3].
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
5. Final Disposal:
-
Arrange for the collection of hazardous waste by a certified waste disposal contractor or through your institution's EHS department.
Logical Relationship for Disposal
Caption: The logical flow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
